Boron nitride
Description
Structure
2D Structure
Properties
IUPAC Name |
azanylidyneborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BN/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNSFCLAULLKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BN | |
| Record name | boron nitride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Boron_nitride | |
| Description | Chemical information link to Wikipedia. | |
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DSSTOX Substance ID |
DTXSID5051498 | |
| Record name | Boron nitride | |
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Molecular Weight |
24.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Water or Solvent Wet Solid, Other Solid, Solid; [Merck Index] Insoluble; [MSDSonline] Crystallizes into 3 forms: alpha (white and hexagonal), beta (high-pressure cubic), and gamma (high-pressure wurtzite structure); [Ullmann] | |
| Record name | Boron nitride (BN) | |
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| Record name | Boron nitride | |
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CAS No. |
10043-11-5, 158535-02-5, 174847-14-4 | |
| Record name | Boron nitride | |
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| Record name | Boron nitride (B3N3) | |
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| Record name | Boron nitride (B12N12) | |
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| Record name | Boron nitride | |
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| Record name | Boron nitride (BN) | |
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| Record name | Boron nitride | |
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Advanced Synthesis Methodologies for Boron Nitride Materials
Fundamental Principles of Boron Nitride Synthesis
The synthesis of this compound is fundamentally governed by the formation of strong covalent bonds between boron and nitrogen atoms. These atoms can arrange themselves into various structures, with the hexagonal (h-BN) and cubic (c-BN) forms being the most common, analogous to graphite (B72142) and diamond, respectively. The synthesis process typically involves a boron precursor and a nitrogen source, which react under specific thermodynamic and kinetic conditions to yield the desired BN polymorph.
Key to the synthesis is achieving a stoichiometric balance of B:N = 1 and controlling the crystallization process to obtain the desired phase and morphology. For instance, hexagonal this compound is generally formed at lower pressures and temperatures, while the transformation to the cubic phase requires high-pressure and high-temperature (HPHT) conditions, similar to the synthesis of synthetic diamond from graphite. The direct conversion from h-BN to c-BN occurs at pressures between 5 and 18 GPa and temperatures ranging from 1730 to 3230 °C. arxiv.org The addition of catalysts like lithium, potassium, or their nitrides can lower these stringent requirements. arxiv.org
The formation of BN nanostructures, such as nanotubes (BNNTs), involves complex chemical pathways. Modeling studies have shown that BN compounds can form through the interaction of molecular nitrogen with small boron clusters (Bm with m ≤ 5), which then assemble into larger chains and rings that act as precursors for nanotube growth. nih.gov The kinetics of these reactions, influenced by factors like gas pressure and cooling rates, play a crucial role in the yield and quality of the final product. nih.gov
Top-Down Synthesis Approaches for this compound Nanostructures
Top-down methods begin with bulk this compound material, which is then broken down into smaller, often nanoscale, structures. These techniques leverage physical or chemical forces to overcome the van der Waals forces holding the layers of hexagonal this compound together.
Mechanical Exfoliation and Wet Ball Milling Techniques
Mechanical exfoliation is a straightforward method for obtaining two-dimensional h-BN nanosheets. The most basic form of this technique involves using adhesive tape to peel off layers from a bulk h-BN crystal, a method famously used for graphene. While simple, this method generally has a low yield. acs.org
For larger-scale production, ball milling is a more viable mechanical exfoliation technique. In this process, bulk h-BN powder is ground with milling balls, where the impact and shear forces lead to the exfoliation of nanosheets. Low-energy ball milling can be tailored to produce gentle shear forces, resulting in high-quality BN nanosheets with minimal damage to their in-plane structure. wikipedia.org
Wet ball milling, where a liquid medium is introduced, offers several advantages. The solvent can help to disperse the exfoliated sheets and prevent their re-aggregation. Furthermore, the choice of the liquid can lead to simultaneous exfoliation and functionalization. For example, using a urea (B33335) solution during wet ball milling has been shown to produce amino-functionalized BN nanosheets. sci-hub.se Another approach involves hydroxide-assisted ball milling, where the chemical action of hydroxides aids in peeling the h-BN layers, leading to a high yield of large-area, soluble BN nanoplatelets. nih.gov
| Wet Ball Milling Parameters and Outcomes | |
| Milling Agent | Effect |
| Urea Solution | Leads to the formation of amino-grafted BN nanosheets. sci-hub.se |
| Ammonia (B1221849) Borane (B79455) | Facilitates the scalable production of 2D h-BN nanosheets. |
| Benzyl Benzoate | Acts as a milling agent to reduce ball impact and contamination, yielding high-quality nanosheets. wikipedia.org |
| Sodium Hydroxide | Enables a scalable exfoliation process for hydroxyl-functionalized BN nanoplatelets with high yields. nih.gov |
Chemical and Liquid Exfoliation Pathways
Chemical exfoliation involves using chemical reactions to weaken the interlayer forces in bulk h-BN. This can be achieved through intercalation, where ions or small molecules are inserted between the h-BN layers, causing them to swell and separate. For example, potassium and zinc ions have been used to assist in the exfoliation of h-BN in an aqueous solution containing gelatin, resulting in few-layered nanosheets. acs.org
| Liquid Exfoliation Approaches | |
| Method | Key Features |
| Sonication in Solvents | Utilizes solvents with matching surface energy to h-BN (e.g., isopropanol, N-methyl-2-pyrrolidone) to disperse and exfoliate nanosheets. nih.gov |
| Ion Intercalation | Employs ions (e.g., K+, Zn2+) to intercalate between h-BN layers, facilitating their separation. acs.org |
| Surfactant-Assisted Exfoliation | Uses surfactants in aqueous solutions to stabilize exfoliated nanosheets and prevent re-aggregation, leading to high yields. documentsdelivered.com |
| Hydrolysis-Assisted Sonication | Utilizes deionized water as a solvent, where sonication-assisted hydrolysis aids in the exfoliation process. |
Selective Etching Methodologies
Selective etching provides a pathway to create well-defined this compound nanostructures, such as nanoribbons and nanopores. This top-down approach involves the removal of material from a bulk h-BN film or crystal in a controlled manner.
Catalytic etching, often using transition metal nanoparticles, can create one-dimensional etch tracks in h-BN films. This process shares similarities with the etching of graphitic materials and can be guided by the underlying crystalline substrate to produce parallel h-BN nanoribbons. For instance, tin nanoplates have been shown to move along specific crystallographic directions on an h-BN surface at high temperatures, creating monolayer-deep nanotrenches without the need for hydrogen gas.
Hydrogen plays a significant role in the etching of h-BN, particularly on catalytic metal substrates like ruthenium. High-temperature exposure to pure hydrogen can cause the controlled detachment of boron and nitrogen atoms from the edges of h-BN domains. Plasma etching offers another route for controlled material removal. A high-pressure CF4 plasma has been shown to selectively etch h-BN with high selectivity against graphene, enabling the fabrication of one-dimensional ohmic contacts in h-BN encapsulated graphene devices. arxiv.org
High-Energy Electron Beam Synthesis
A high-energy electron beam, typically from a transmission electron microscope (TEM), can be used to precisely sculpt and modify this compound nanostructures. This technique allows for the creation of nanopores with controlled size and shape in h-BN sheets. The electron beam can induce the sputtering of boron and nitrogen atoms, leading to the formation of vacancies. In Bernal-stacked bilayer h-BN, triangular pores created in different layers are aligned, and their size can be controlled by the duration of electron irradiation.
Beyond creating pores, electron beam irradiation can also be used for substitutional doping. By introducing a carbon feedstock into the TEM column, in-situ electron beam irradiation can lead to the substitution of boron and nitrogen atoms with carbon atoms in the h-BN lattice. This process, which relies on the knockout of B and N atoms and subsequent healing of vacancies with carbon, can transform insulating BN nanostructures into conductors.
Bottom-Up Synthesis Approaches for this compound Materials
Bottom-up synthesis methods build nanostructures from atomic or molecular precursors. These techniques offer a high degree of control over the size, shape, and composition of the final product.
A prominent bottom-up method is Chemical Vapor Deposition (CVD) , which involves the reaction of volatile precursors on a heated substrate. This versatile technique can produce high-purity, large-area films of h-BN. arxiv.org A variety of precursors can be used, including borazine (B1220974) (B₃N₃H₆), ammonia borane (H₃NBH₃), and combinations of gases like diborane (B8814927) (B₂H₆) and ammonia (NH₃). acs.org The choice of substrate, typically a transition metal foil like copper or nickel, is crucial as it often plays a catalytic role in the decomposition of the precursors and the nucleation and growth of the h-BN film. arxiv.org
| Common CVD Precursors for this compound Synthesis | |
| Precursor(s) | Typical Substrate |
| Borazine (B₃N₃H₆) | Ruthenium, Copper, Nickel |
| Ammonia borane (H₃NBH₃) | Copper, Silicon Wafer arxiv.org |
| Boric acid (H₃BO₃) and Ammonia (NH₃) | Silicon Carbide |
| Boron oxide (B₂O₃) and Melamine (B1676169) | Nitrogen atmosphere |
| Triethylborane and Ammonia | Silicon |
Polymer-Derived Ceramics (PDCs) represent another important bottom-up route. This method involves the synthesis of a preceramic polymer containing boron and nitrogen, which is then shaped and pyrolyzed at high temperatures in an inert atmosphere to convert it into a ceramic material. Borazine and its derivatives are common precursors for producing polyborazylene, which can then be transformed into h-BN with a high ceramic yield. The PDC route allows for the fabrication of complex shapes like fibers, coatings, and monoliths. nih.gov
Hydrothermal synthesis is a solution-based method where precursors are reacted in water in a sealed vessel (autoclave) under high pressure and temperature. This technique has been successfully used to synthesize cubic this compound (cBN) crystals and h-BN nanoparticles. A facile hydrothermal reaction between boric acid and melamine has been shown to produce sub-10-nm h-BN nanoparticles.
Finally, the sol-gel method involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a 'gel' (a solid network containing the liquid). For BN synthesis, this typically involves the hydrolysis of boron and nitrogen precursors to form a sol, followed by gelation. The resulting gel is then dried and heat-treated to obtain this compound. This method can be used to produce thin films and powders. For example, BN thin films have been deposited by sol-gel dip coating using boric acid and boron nitrate (B79036) as precursors.
Chemical Vapor Deposition (CVD) Techniques for this compound Thin Films and Nanostructures
Chemical Vapor Deposition (CVD) stands as a versatile and widely utilized method for synthesizing high-purity this compound (BN) thin films and nanostructures. azonano.com This technique involves the reaction or decomposition of volatile precursor gases on a heated substrate surface to form a solid deposit. CVD offers significant control over film properties such as thickness, crystallinity, and surface roughness. azonano.com The process is adaptable for producing various forms of BN, including amorphous (a-BN), hexagonal (h-BN), and cubic (c-BN) phases, by carefully tuning the deposition parameters. wikipedia.org Extensive research has focused on optimizing CVD processes for large-area, high-quality h-BN films, which are crucial for applications in 2D material-based electronics and other advanced technologies. acs.org
Reactive CVD Processes
Reactive CVD processes involve the chemical reaction of precursor gases directly on the substrate surface, often enhanced by energy sources like plasma, to form the desired BN material. These methods can operate without a metallic catalyst, allowing for direct deposition on dielectric substrates.
One common approach is Plasma-Enhanced Chemical Vapor Deposition (PECVD), which utilizes plasma to energize the precursor gases, enabling deposition at lower temperatures than traditional thermal CVD. For instance, thin films of two-dimensional h-BN have been successfully produced on SiO2/Si substrates using ammonia borane as the precursor in a PECVD system. materials.international Thermal CVD can also be used to deposit amorphous BN layers, which are relevant for semiconductor devices like MOSFETs. wikipedia.org
The choice of precursors is critical in reactive CVD. Both single-source precursors, such as borazine (B3N3H6) and ammonia borane, and dual-source systems are employed. materials.internationalpreciseceramic.com Binary precursor systems include combinations like diborane (B2H6) with ammonia (NH3), or boron trichloride (B1173362) (BCl3) with ammonia. preciseceramic.com The pyrolysis of borazine is particularly effective for depositing stoichiometric BN films. preciseceramic.com Another reactive precursor, boron trifluoride (BF3), is used in low-pressure CVD to suppress the formation of the hexagonal phase in favor of cubic this compound (c-BN). wikipedia.org
A summary of precursors used in reactive CVD is presented below.
| Precursor System | Type | Common Substrates | Key Features |
| Ammonia borane (BH3NH3) | Single-Source | SiO2/Si, Copper, Nickel | Stable under ambient conditions; suitable for PECVD and thermal CVD. azonano.commaterials.international |
| Borazine (B3N3H6) | Single-Source | Various metals, Sapphire | Pyrolysis can yield stoichiometric 1:1 BN films. preciseceramic.com |
| Diborane (B2H6) + Ammonia (NH3) | Dual-Source | Various | Binary system for thermal CVD. preciseceramic.com |
| Boron Trichloride (BCl3) + Ammonia (NH3) | Dual-Source | Various | Binary system for thermal CVD. preciseceramic.com |
| Boron Trifluoride (BF3) + N2/H2 | Dual-Source | Various | Used to suppress h-BN growth in favor of c-BN. wikipedia.org |
Catalytic CVD Approaches
Catalytic CVD (CCVD) employs catalysts, typically transition metals, to facilitate the decomposition of precursors and promote the nucleation and growth of BN nanostructures. This method is particularly effective for synthesizing high-quality, crystalline materials like this compound nanotubes (BNNTs). rsc.org The catalyst can be introduced as a pre-deposited thin film on a substrate or as floating particles within the reaction chamber. acs.orgresearchgate.net
The growth of BNNTs via CCVD often follows the vapor-liquid-solid (VLS) mechanism. sciopen.com In this process, the precursor decomposes and dissolves into a liquid catalyst droplet. As the droplet becomes supersaturated with boron and nitrogen, the BN precipitates out in a tubular form. sciopen.com
A variety of catalysts have been proven effective for BN synthesis. Iron (Fe), Nickel (Ni), and Magnesium Oxide (MgO) have been used to achieve patterned, vertically aligned growth of BNNTs. researchgate.net The use of B as the boron source with MgO/FeO as catalysts is considered one of the most effective methods for preparing BNNTs. sciopen.com Floating catalyst methods, which have been successful in the large-scale production of carbon nanotubes, are being developed for BNNT synthesis. A process using a floating nickelocene (B73246) catalyst with borazine as the precursor has been shown to produce double-walled BNNTs. acs.org More recently, oxidized copper (Cu) nanoparticles have been found to catalyze the growth of thin-walled BNNTs from borazine in a plasma-assisted CVD process, where the presence of oxygen was necessary for growth. mdpi.com
| Catalyst | Precursor(s) | BN Product | Key Research Finding |
| Nickelocene (Floating Catalyst) | Borazine | Double-Walled BNNTs | Floating catalyst method shows potential for high-volume BNNT production. acs.org |
| Iron (Fe), Nickel (Ni), MgO | Solid B, NH3 | Vertically Aligned BNNTs | Enables patterned growth of clean, highly crystalline BNNTs. researchgate.net |
| MgO/FeO | Solid B | BNNTs | Considered a highly effective catalytic system for BNNT synthesis via BOCVD. sciopen.com |
| Oxidized Copper (Cu) Nanoparticles | Borazine | Thin-Walled BNNTs | Oxygen in the plasma environment was essential for nanotube growth, with Cu2O observed at the core-shell interface. mdpi.com |
Epitaxial Growth of Hexagonal this compound on Diverse Substrates
Epitaxial growth is a CVD process where a crystalline film is grown on a crystalline substrate, with the film's crystal lattice inheriting the orientation of the substrate. This technique is paramount for producing large-area, single-crystal h-BN films, which are essential for high-performance electronic and optoelectronic devices. nih.govrsc.org The quality, orientation, and number of layers of the grown h-BN are strongly dependent on the choice of substrate and the growth conditions. acs.orgrsc.org
Solid transition metals are the most extensively studied substrates for h-BN epitaxial growth due to their catalytic activity and, in many cases, close lattice matching with h-BN. rsc.org
Copper (Cu): Copper is a widely used substrate, particularly in its single-crystal Cu(111) form, due to the low solubility of boron and nitrogen, which facilitates the growth of monolayer h-BN. rsc.org However, the high symmetry of the Cu(111) surface can lead to the formation of h-BN domains with two different orientations, making it challenging to obtain a true single-crystal film. nih.govrsc.org The growth rate of h-BN is fastest on the Cu(111) surface compared to other copper facets. rsc.org
Nickel (Ni): Nickel is another popular substrate. Unlike copper, nickel has a higher solubility for boron. rsc.org During the cooling phase after CVD, dissolved boron can precipitate and react with the nickel to form a nickel boride (Ni23B6) interlayer between the h-BN film and the Ni substrate. nih.gov The growth rate of h-BN is higher on Ni(110) and Ni(100) surfaces than on Ni(111). nih.gov
Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir): These metals exhibit strong interactions with h-BN. Growth on Rh(111) leads to the formation of a highly ordered, single-layer "nanomesh" structure with a periodicity of 3.2 nm. preciseceramic.comazonano.com The epitaxial growth of h-BN on Ir(111) from a borazine precursor begins at temperatures above 1000 K. researchgate.net
Silver (Ag): In contrast to metals with strong interactions, silver exhibits very weak bonding with h-BN. aps.orgaps.org Consequently, when h-BN is grown on Ag(111) using borazine, the resulting domains have arbitrary orientations relative to the substrate's crystal lattice. aps.orgaps.org
| Substrate | Precursor | Growth Temperature | Key Findings |
| Copper (Cu) | Ammonia borane, Borazine | ~1000-1065°C | Low B/N solubility favors monolayer growth; can result in domains with multiple orientations. materials.internationalrsc.org |
| Nickel (Ni) | Borazine | ~1000°C | Higher B solubility can lead to multilayer growth and the formation of a nickel boride interlayer upon cooling. nih.govrsc.org |
| Rhodium (Rh) | Borazine | >700°C | Strong substrate interaction leads to a highly ordered "nanomesh" superstructure. preciseceramic.comaps.org |
| Ruthenium (Ru) | Borazine | >800°C | Strong bonding interaction; serves as a model system for studying growth mechanisms. azonano.comaps.org |
| Silver (Ag) | Borazine | ~800°C | Weak bonding results in h-BN domains with random orientations. aps.orgaps.org |
| Iridium (Ir) | Borazine | >1000 K | Enables epitaxial growth of long-range ordered h-BN layers. researchgate.net |
Utilizing liquid metal or alloy substrates is an emerging strategy to overcome some limitations of solid substrates, such as grain boundaries in polycrystalline foils. The atomically smooth surface of a liquid can facilitate the growth of high-quality, large-area films.
Gold (Au): Multilayered h-BN thin films have been grown on gold foils using ammonia borane as a precursor. materials.international
Copper-Nickel (Cu-Ni) Alloy: A Cu-Ni alloy substrate was used to prepare high-quality graphene/h-BN heterostructures. preciseceramic.com The alloy's catalytic properties were found to improve the crystal quality of the h-BN single crystal domains and eliminate the random nucleation of graphene. preciseceramic.com
Gallium (Ga): Pure liquid gallium has been explored as a catalyst for growing h-BN multilayers directly on sapphire at lower temperatures using borazine as the source. This approach yielded continuous films with a thickness of 4-7 nm. dtu.dk
Direct growth on insulating substrates like sapphire (Al2O3) is highly desirable as it eliminates the need for complex transfer processes that can damage the film. acs.org
Direct Growth on Sapphire: Wafer-scale, wrinkle-free epitaxial growth of multilayer h-BN has been achieved directly on sapphire substrates using high-temperature, low-pressure CVD. acs.org A critical step in this process is often the nitridation of the sapphire surface using ammonia at a specific temperature before h-BN growth. arxiv.orgresearchgate.net One study found that forming a thin, amorphous nitridated layer at a low temperature (850°C) enabled subsequent epitaxial h-BN growth at 1350°C. arxiv.orgarxiv.org Higher nitridation temperatures, while improving the crystallinity of the buffer layer, did not favor the epitaxial growth of h-BN. arxiv.orgresearchgate.net
Growth on Metal-Coated Sapphire: Another approach involves depositing a single-crystal metal film onto a sapphire substrate to act as a template for h-BN growth. High-quality, single-crystalline h-BN films have been prepared on a Cu(111) single-crystalline film that was first sputtered onto a sapphire surface. nih.gov The underlying sapphire steps help reduce the symmetry, promoting the growth of single-orientation h-BN domains. nih.gov
Growth on Semiconductor Substrates
The synthesis of this compound (BN) films directly onto semiconductor substrates is critical for applications in electronics, particularly for creating dielectric layers, heat sinks in microwave devices, and substrates for 2D materials like graphene. azonano.comwikipedia.org Methods such as Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) are prominently used for this purpose.
In CVD, gaseous precursors containing boron and nitrogen are introduced into a reaction chamber where they decompose and react on the surface of a heated semiconductor substrate. azonano.com For instance, h-BN films can be grown on silicon substrates using ammonia (NH₃) and boron trichloride (BCl₃) as precursors at temperatures between 900-1300°C and low pressures around 100 Pa. materials.international The versatility of CVD allows for control over film properties like thickness, crystallinity, and roughness. azonano.com Another approach involves the catalytic decomposition of borazine (B₃H₃N₃) at approximately 1100°C to deposit uniform h-BN nanosheets, which serve as excellent substrates for graphene-based devices due to their structural similarities and small lattice mismatch. wikipedia.org
PVD techniques, including sputtering and evaporation, are also employed. In sputtering, a this compound target is bombarded with ions, causing BN atoms to be ejected and deposited onto a substrate, such as a silicon wafer. azonano.com The evaporation process involves heating BN material to high temperatures until it vaporizes, with the vapor subsequently condensing on the substrate to form a thin film. azonano.com These methods are capable of producing high-purity films, though they can be expensive and less scalable than other techniques. azonano.com
| Parameter | Value/Type | Source(s) |
| Substrate Examples | Silicon (Si), Silicon Dioxide (SiO₂) | azonano.comacs.org |
| Primary Methods | Chemical Vapor Deposition (CVD), Physical Vapor Deposition (PVD) | azonano.com |
| CVD Precursors | Ammonia (NH₃), Boron Trichloride (BCl₃), Borazine (B₃H₃N₃) | wikipedia.orgmaterials.international |
| CVD Temperature | ~900–1300°C | materials.international |
| PVD Target | This compound | azonano.com |
High-Temperature Solid-Phase Reaction Synthesis
High-temperature solid-phase reaction is a conventional and cost-effective method for synthesizing this compound powder, particularly hexagonal this compound (h-BN). preciseceramic.comacs.org The process involves mixing solid-state boron- and nitrogen-containing precursors and heating them to high temperatures in a controlled, typically nitrogen, atmosphere. acs.org
A common reaction involves boric acid (H₃BO₃) and melamine (C₃H₆N₆). acs.org These precursors are mixed, pressed, and subjected to a multi-stage heating process. For example, a mixture of melamine, sodium fluoride (B91410), and boric acid can be heated in an induction furnace to 1150°C for 8 hours under nitrogen protection. acs.org The reaction temperature significantly influences the structure and morphology of the resulting h-BN, with a range of 900 to 1200°C being effective for producing uniform, highly crystalline particles. acs.org
The use of molten salts like sodium chloride, potassium chloride, or calcium chloride as a reaction medium can affect the structure and properties of the synthesized h-BN. acs.org While this method is suitable for mass production, it often requires high calcination temperatures, which can lead to coarse particles and compositional non-uniformity. preciseceramic.com
| Parameter | Value/Type | Source(s) |
| Boron Precursors | Boric Acid (H₃BO₃), Boric Oxide (B₂O₃) | wikipedia.orgacs.org |
| Nitrogen Precursors | Melamine (C₃H₆N₆), Urea (CO(NH₂)₂) | wikipedia.orgacs.org |
| Reaction Temperature | 900–1200°C | acs.org |
| Reaction Time | 8–10 hours | acs.org |
| Atmosphere | Nitrogen (N₂) | acs.org |
| Reaction Media (Optional) | Sodium Fluoride, Potassium Chloride, Calcium Chloride | acs.org |
High-Pressure High-Temperature (HPHT) Synthesis of Bulk this compound Crystals
The High-Pressure High-Temperature (HPHT) method is the benchmark for producing the highest-purity bulk single crystals of this compound, including both cubic (c-BN) and hexagonal (h-BN) forms. researchgate.netntu.edu.tw This technique mimics the natural process of diamond formation and involves subjecting a precursor material to extreme conditions. wikipedia.org
For the synthesis of c-BN, hexagonal this compound is converted under pressures between 5 and 18 GPa and temperatures from 1730 to 3230°C. wikipedia.org To make the process more feasible, catalysts or solvents are added to lower the required pressure and temperature. Common catalysts include alkali metals (lithium, potassium), their nitrides, or magnesium. wikipedia.org The use of a barium this compound (Ba-BN) solvent system at pressures around 4.5 GPa and temperatures of 1500°C has been shown to yield high-purity c-BN and h-BN crystals with low oxygen and carbon contamination. researchgate.net
Similarly, high-quality h-BN single crystals, widely used as substrates in 2D materials research, are grown via the HPHT method. researchgate.netresearchgate.net Researchers at the National Institute for Materials Science (NIMS) in Japan have pioneered the growth of superior h-BN crystals using a Ba-BN solvent at pressures often exceeding 4.5 GPa and temperatures over 1500°C. researchgate.netntu.edu.twgraphene-flagship.eu More recently, a strontium-based solvent, Sr₃B₂N₄, has been demonstrated as a viable alternative for growing colorless, transparent h-BN single crystals up to ~1.2 mm in size at 4.5 GPa and 1500°C. iphy.ac.cn A key challenge in HPHT synthesis is minimizing contaminants like oxygen and carbon to achieve high-purity crystals with desirable optical properties. ntu.edu.tw
| Parameter | Value/Type | Source(s) |
| Pressure Range | 2.5–18 GPa | wikipedia.orgiphy.ac.cn |
| Temperature Range | 1300–3230°C | wikipedia.orgiphy.ac.cn |
| Precursor | Hexagonal this compound (h-BN) for c-BN synthesis | wikipedia.org |
| Solvents/Catalysts | Barium this compound (Ba-BN), Strontium this compound (Sr₃B₂N₄), Lithium, Potassium, Magnesium | wikipedia.orgresearchgate.netiphy.ac.cn |
| Resulting Products | High-purity bulk single crystals (c-BN, h-BN) | researchgate.netntu.edu.tw |
Laser Ablation Techniques for this compound Nanostructures
Laser ablation is a versatile physical vapor deposition technique used to synthesize a variety of this compound nanostructures, including nanotubes (BNNTs), nanoparticles, and nanocages. researchgate.networldscientific.comqut.edu.au The process involves focusing a high-power laser beam onto a solid this compound target, causing material to be vaporized or ablated into a plume. This plume then condenses in a controlled environment to form nanostructures. researchgate.netbinghamton.edu
Different types of lasers, such as excimer, Nd:YAG, and continuous wave CO₂ lasers, have been utilized. researchgate.networldscientific.combinghamton.edu For example, BNNTs have been synthesized by ablating a pressed BN powder target at 1200°C in a flowing nitrogen gas atmosphere using an excimer laser. binghamton.edu This method has been noted to produce BNNTs that are predominantly one to three atomic layers thick. binghamton.edu In another study, a nanosecond Nd:YAG laser was used to ablate a BN target in acetone (B3395972) at room temperature, successfully producing BN nanoparticles. worldscientific.com
The synthesis conditions, including the type of laser, ambient gas (nitrogen, argon), pressure, and temperature, significantly influence the morphology and characteristics of the resulting nanostructures. qut.edu.aubinghamton.edu Researchers have also demonstrated the synthesis of highly crystalline, few-walled BNNTs by using ammonia borane as a single molecular precursor, which decomposes upon laser ablation to form BN radicals that self-assemble into nanotubes. nih.gov
| Parameter | Value/Type | Source(s) |
| Technique | Pulsed Laser Deposition / Laser Ablation | wikipedia.orgresearchgate.net |
| Laser Types | Excimer, Nd:YAG, CO₂ | researchgate.networldscientific.combinghamton.edu |
| Target Material | Pressed this compound (BN) powder, Ammonia Borane (H₃NBH₃) | researchgate.netbinghamton.edunih.gov |
| Temperature | Room Temperature to 1200°C | worldscientific.combinghamton.edu |
| Ambient Environment | Nitrogen (N₂), Argon (Ar), Acetone | worldscientific.combinghamton.edu |
| Resulting Products | BN Nanotubes (BNNTs), Nanoparticles, Nanocages, Nanorods | researchgate.networldscientific.comqut.edu.au |
Carbothermal Reduction Methods
Carbothermal reduction is a traditional and widely studied method for producing hexagonal this compound (h-BN). metu.edu.tr The synthesis involves the high-temperature reaction of a boron source, typically boric oxide (B₂O₃), with a carbon source in the presence of nitrogen gas or ammonia. metu.edu.trscirp.org
This process is typically carried out at temperatures around 1500°C. metu.edu.trresearchgate.net Research has shown that during the reaction, boron carbide (B₄C) can form as an intermediate product, especially when the conversion to h-BN is incomplete. metu.edu.trresearchgate.net However, B₄C is not considered a necessary intermediate for the formation of h-BN. researchgate.net To improve the reaction kinetics and yield, catalysts such as calcium carbonate (CaCO₃) can be added to the initial mixture of boric oxide and carbon. The addition of CaCO₃ has been found to increase the rate of h-BN formation and the resulting grain size. metu.edu.tr This method can also be adapted to create BN coatings on other materials, such as silicon carbide fibers. researchgate.net
| Parameter | Value/Type | Source(s) |
| Boron Source | Boric Oxide (B₂O₃) | metu.edu.trresearchgate.net |
| Carbon Source | Activated Carbon | researchgate.net |
| Nitrogen Source | Nitrogen (N₂) gas, Ammonia (NH₃) | metu.edu.trscirp.org |
| Reaction Temperature | ~1000–1500°C | metu.edu.trresearchgate.net |
| Catalyst (Optional) | Calcium Carbonate (CaCO₃) | metu.edu.tr |
| Intermediate Product | Boron Carbide (B₄C) | metu.edu.trresearchgate.net |
Sol-Gel Synthesis Pathways for this compound
The sol-gel method offers a low-temperature chemical route for synthesizing high-purity, nano-sized this compound powders and thin films. azonano.compreciseceramic.com The process begins with creating a "sol," which is a colloidal suspension of particles, by hydrolyzing a solution containing boron and nitrogen precursors. azonano.com
In a typical procedure, metal ions in a solution react with a chelating agent, such as citric acid, to form the sol. preciseceramic.com This is followed by a gelation step, where the solvent is evaporated at a low temperature, causing the particles to crosslink and form a "gel." azonano.compreciseceramic.com Finally, the gel is calcined by heating to produce the final this compound ceramic powder. preciseceramic.com This method allows for atomic-level mixing, resulting in powders with uniform composition and fine particle size. preciseceramic.com
For creating thin films, the gel can be applied to a substrate using techniques like dip-coating, spin-coating, or spray-coating. azonano.com For example, BN thin films have been deposited using a sol-gel dip-coating method with boric acid and boron nitrate as precursors. azonano.com While the sol-gel technique is simple and inexpensive, it can be very time-consuming, and scaling up for mass production presents challenges. azonano.compreciseceramic.com
| Parameter | Value/Type | Source(s) |
| Process Type | Low-temperature chemical synthesis | preciseceramic.com |
| Key Stages | Sol formation (hydrolysis), Gelation (evaporation), Calcination (heating) | azonano.compreciseceramic.com |
| Precursors | Boric Acid, Boron Nitrate, Organic/Inorganic Nitrogen sources | azonano.com |
| Chelating Agent | Citric Acid | azonano.compreciseceramic.com |
| Resulting Products | Nano-sized BN powder, BN thin films | azonano.compreciseceramic.com |
| Advantages | High purity, uniform composition, fine particle size | azonano.compreciseceramic.com |
Electrodeposition of this compound Films
Electrodeposition has emerged as a promising and cost-effective technique for synthesizing this compound (BN) films. This method involves the deposition of a film onto a conductive substrate from an electrolyte solution under an applied electrical potential. Researchers have explored various electrolytes and deposition conditions to produce BN films with different phases and morphologies.
One notable approach involves using a mixture of dimethyl formamide, boric acid, and water as the electrolyte for depositing BN films onto a tin oxide (SnO2)-coated glass substrate. researchgate.net In this process, a relatively low voltage of approximately 16 V is applied to drive the deposition. The resulting films are composed of agglomerates of nanocrystals and, significantly, have been shown by X-ray diffraction (XRD) studies to contain both cubic this compound (c-BN) and hexagonal this compound (h-BN) phases. researchgate.net
Another variation of this technique is composite electrodeposition, where BN particles are co-deposited with a metal. For instance, a composite film with excellent lubricating properties can be created by electroplating a workpiece in a nickel-based electrolyzing bath. google.com This bath contains dispersed hexagonal this compound particles (0.1–70 μm in size) and a sorbitol ester-type nonionic surfactant to enhance the uniform dispersion of the BN particles within the deposited metal layer. google.com The workpiece acts as the cathode, and a direct current is applied to facilitate the composite deposition, resulting in a film with enhanced abrasion resistance and lubricity. google.com
The electrodeposition method is not limited to producing pure BN but can also be adapted for related compounds like boron carbonitride (BCN). Studies have successfully deposited BCN on various electrodes, including copper, iron, and graphite, from an electrolyte containing borax (B76245) pentahydrate. journalssystem.com This highlights the versatility of electrodeposition as a low-temperature route for fabricating boron-based coatings without the need for subsequent thermal treatments. journalssystem.com
Table 1: Electrodeposition Parameters for this compound Films
| Electrolyte Composition | Substrate | Applied Voltage (V) | Key Findings | Reference |
| Dimethyl formamide, boric acid, water | SnO2-coated glass | ~16 | Film composed of nanocrystal agglomerates; contains both c-BN and h-BN phases. | researchgate.net |
| Nickel-based solution, hexagonal this compound particles, sorbitol ester surfactant | Workpiece (Cathode) | Direct Current | Creates a composite film with uniform BN dispersion, enhancing lubrication and abrasion resistance. | google.com |
| Borax pentahydrate | Copper, Iron, Graphite | Not specified | Successful deposition of boron carbonitride (BCN) at low temperatures. | journalssystem.com |
Annealing Processes for this compound Nanostructures
Annealing, or heat treatment, is a critical step in many synthesis routes for this compound nanostructures, serving to crystallize, purify, and control the morphology of the final product. The process is often used in conjunction with other methods, such as ball-milling or sputtering, to achieve high-quality nanotubes, nanosheets, and other nanostructures.
A highly effective technique for the mass production of this compound nanotubes (BNNTs) is the "boron ink annealing" method. anu.edu.auresearchgate.net This process begins with nanosized, ball-milled boron particles, which are mixed with a metal nitrate (e.g., iron (III) nitrate) in ethanol (B145695) to create an ink-like solution. researchgate.net This "ink" is then annealed at high temperatures, typically in a nitrogen-containing atmosphere (like N2 or N2-H2), to form BNNTs. anu.edu.auresearchgate.net The addition of metal nitrate and ethanol significantly boosts the nitriding reaction, leading to a higher yield and density of nanotubes compared to annealing boron powder alone. researchgate.net By carefully controlling the annealing conditions, such as temperature and duration, the size and structure of the resulting BNNTs can be precisely managed. anu.edu.auresearchgate.net
Annealing is also crucial for improving the crystalline quality of BN films prepared by other methods. For example, h-BN films deposited via RF magnetron sputtering can be post-annealed to enhance their crystallinity. mdpi.com In one study, introducing alumina (B75360) (Al2O3) nanoparticles during the annealing process successfully lowered the transition temperature for forming the hexagonal BN phase by over 300 °C. mdpi.com The research found that an optimized annealing temperature of 1100 °C for 1 hour resulted in a significant improvement in the crystalline quality of the h-BN films. mdpi.com
Furthermore, the thermal stability and structural evolution of BN nanostructures under heat treatment are of significant interest. Studies on ion-irradiated h-BN on an Iridium(111) substrate showed that annealing at 1300 K restores the h-BN lattice structure to a high degree of perfection. aps.org However, increasing the temperature to 1500 K can lead to partial decomposition of the h-BN layer, and at 1550 K, the layer almost completely decomposes. aps.org Similarly, investigations into the thermal behavior of h-BN flakes on silicon dioxide substrates revealed that thermal-induced wrinkles begin to appear at annealing temperatures of 500 °C to 600 °C due to compressive stress during the cooling stage. mdpi.com
Table 2: Annealing Processes for this compound Nanostructures
| Starting Material/Method | Annealing Temperature | Atmosphere | Key Outcomes | Reference |
| Ball-milled Boron particles with metal nitrate in ethanol ("Boron Ink") | 1000–1100 °C | Nitrogen-containing gas (e.g., N2–5%H2) | High-yield synthesis of BNNTs; control over nanotube size and structure. | researchgate.net |
| RF Magnetron Sputtered h-BN film with Al2O3 nanoparticles | 1000–1300 °C (Optimized at 1100 °C) | Not specified | Enhanced crystalline quality of h-BN film; reduced phase transition temperature. | mdpi.com |
| Ion-irradiated h-BN on Ir(111) | 1300–1550 K | Ultrahigh vacuum | Lattice structure restored at 1300 K; partial decomposition at 1500 K; near-complete decomposition at 1550 K. | aps.org |
| h-BN flakes on Silicon Dioxide | 500–700 °C | Not specified | Formation of thermal-induced wrinkles at ≥ 500-600 °C during cooling. | mdpi.com |
Advanced Characterization Techniques for Boron Nitride Materials
Microscopic and Imaging Techniques
Microscopy and imaging are fundamental to understanding the physical attributes of boron nitride, from its surface features to its intricate atomic arrangement.
Scanning Electron Microscopy (SEM) for Morphology Analysis
Scanning Electron Microscopy (SEM) is an indispensable tool for analyzing the surface morphology of this compound materials. It provides high-resolution images that reveal details about the shape, size, and texture of BN particles, flakes, and films. In a typical SEM setup, a focused beam of electrons scans the sample's surface, and the resulting interactions generate signals—primarily secondary and backscattered electrons—that are used to form an image.
Research findings demonstrate the utility of SEM in evaluating BN coatings. For instance, the surface morphology of BN coatings prepared by chemical vapor deposition on graphite (B72142) substrates was shown to be highly dependent on the deposition temperature. researchgate.net As the temperature increased from 650°C to 1250°C, the SEM images revealed a transition in the coating's surface structure, which in turn influenced its wetting properties. researchgate.net Similarly, SEM has been used to observe the morphology of this compound nanosheets synthesized via chemical vapor deposition, showing distinct structural differences at varying synthesis temperatures. researchgate.net
Advanced techniques like 4D STEM-in-SEM have been employed to examine complex morphological features, such as the large, crisp wrinkles that can form on hexagonal this compound (h-BN) flakes. nist.gov By preparing a cross-sectional sample from a wrinkle using a focused ion beam (FIB), researchers can visualize significant variations among the h-BN layers, including voids and twin boundaries. nist.gov SEM is also crucial for the morphometric analysis of both prokaryotic and eukaryotic cells, providing a framework for analyzing the morphology of biological samples. nih.gov
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Structural Elucidation
Transmission Electron Microscopy (TEM) and its advanced variant, High-Resolution TEM (HR-TEM), are powerful techniques for probing the internal structure of materials at the atomic scale. wikipedia.orgyoutube.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, providing detailed information about the material's crystal structure, defects, and stacking order.
HR-TEM has been instrumental in the structural determination of various this compound forms. For example, it was used to investigate turbostratic this compound that contained a high percentage of conical particles. nih.gov Electron diffraction patterns obtained via TEM revealed correlations between adjacent this compound layers and were used to determine that the apex angles of the cones had a broad distribution, primarily between 84 and 130 degrees. nih.gov
For two-dimensional h-BN, aberration-corrected TEM operating at a low voltage (e.g., 80 kV) allows for the imaging of individual boron and nitrogen atoms with minimal structural damage. aps.org This capability has enabled the direct visualization of the honeycomb lattice and the identification of the chemical nature of each atom. aps.org Researchers have used this technique to distinguish the A-A-A stacking of h-BN, where boron and nitrogen atoms are stacked directly on top of each other in adjacent layers, from the Bernal (ABA) stacking found in graphite. aps.org HR-TEM can also reveal the structure of synthesized this compound nanosheets, confirming their thickness and the number of atomic layers. researchgate.netresearchgate.net The combination of HR-TEM with selected area electron diffraction (SAED) provides comprehensive structural information, confirming the crystalline nature and orientation of the material. researchgate.netrice.edu
Table 1: Selected HR-TEM Findings on this compound Structures
| This compound Form | Key Structural Finding | Technique | Reference |
|---|---|---|---|
| Conical BN | Apex angles distributed from 84° to 130° | TEM with Electron Diffraction | nih.gov |
| Monolayer h-BN | Direct imaging of individual B and N atoms; confirmation of A-A-A stacking | Ultrahigh-Resolution Aberration-Corrected TEM | aps.org |
| BNNTs | Confirmed double-helix model with a zigzag structure | TEM | nih.gov |
| BN Nanosheets | Thickness of 1.2 nm confirmed | HR-TEM | researchgate.net |
Atomic Force Microscopy (AFM) for Surface Topography and Thickness Measurement
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. jeremyjordan.me It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. A laser beam deflected from the back of the cantilever measures its vertical movement, which is then used to construct a detailed height map. jeremyjordan.me
AFM is particularly valuable for characterizing 2D materials like hexagonal this compound nanosheets. wikipedia.org It allows for precise measurement of the thickness of exfoliated flakes, which is crucial for identifying monolayers and few-layer sheets. researchgate.netresearchgate.net Researchers have used AFM to measure the thickness of BN nanosheets, with findings indicating average thicknesses corresponding to 10-15 layers. researchgate.net The technique can measure thicknesses ranging from single-digit nanometers to tens of micrometers, making it versatile for both research and industrial applications. icspicorp.comqd-latam.com
Beyond simple topography, AFM can be operated in different modes, such as quantitative nanomechanical mapping, to probe mechanical properties like adhesion and elasticity across a surface. acs.orgyoutube.com This allows for the chemical sensing of surfaces, distinguishing between materials with similar topography but different compositions. acs.org The ability of AFM to provide 3D data is a significant advantage over 1D profilometers, as it allows for the clear identification and avoidance of surface defects or contaminants during analysis. qd-latam.com
Table 2: Example of this compound Nanosheet Thickness Measured by AFM
| Sample | Measured Thickness (nm) | Corresponding Number of Layers (approx.) | Reference |
|---|---|---|---|
| BNNS 1 | 4.85 | ~10-12 | researchgate.net |
| BNNS 2 | 6.7 | ~13-17 | researchgate.net |
| Average BNNS | 4.43 | ~10-15 | researchgate.net |
Note: The number of layers is estimated based on a single-layer thickness of approximately 0.4-0.5 nm. researchgate.net
Nomarski Microscopy for Surface Imaging
Nomarski microscopy, also known as Differential Interference Contrast (DIC) microscopy, is an optical microscopy technique that enhances the contrast in transparent or semi-reflective samples to reveal surface features. uwaterloo.cawikipedia.org It works on the principle of interferometry, splitting a polarized light beam into two slightly displaced, orthogonally polarized beams. wikipedia.org After passing through or reflecting off the sample, the beams are recombined. Differences in the optical path length between the two beams, caused by variations in surface height or refractive index, create interference. uwaterloo.ca This results in a pseudo-3D, shadow-cast image that vividly highlights surface irregularities. uwaterloo.camicrovisionlabs.com
This technique is a convenient ex-situ tool for the characterization of epilayers and thin films. uwaterloo.caaip.org It is highly effective for visualizing subtle surface defects, contamination, or variations in thickness that may be invisible under conventional bright-field microscopy. microvisionlabs.com For this compound materials, Nomarski microscopy has been used to image the edges of h-BN thin films grown on sapphire substrates, providing a clear visualization of the film's surface morphology over a large area. aip.org The technique is particularly useful for quality control and process monitoring in the production of thin films and semiconductor devices. nih.gov
Spectroscopic and Diffraction Techniques
While microscopy reveals the physical form of this compound, spectroscopic and diffraction methods are essential for determining its crystal structure and degree of crystalline order.
X-ray Diffraction (XRD) for Crystal Structure and Crystallinity Analysis
X-ray Diffraction (XRD) is a primary and powerful non-destructive technique used to analyze the crystallographic structure of materials. capes.gov.br When a beam of X-rays strikes a crystalline sample, the atoms in the crystal lattice diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, an XRD pattern is generated. This pattern serves as a fingerprint of the material's crystal structure.
For this compound, XRD is used to identify its various polymorphs, such as hexagonal (h-BN), cubic (c-BN), wurtzite (w-BN), and rhombohedral (r-BN), as each has a unique diffraction pattern. aip.orgaip.org The analysis of an XRD pattern involves examining the position, intensity, and width of the diffraction peaks. The peak positions (given as 2θ angles) are used to determine the lattice parameters of the crystal unit cell. For example, the XRD pattern of h-BN typically shows a strong peak around 26.7° corresponding to the (002) crystal plane, which relates to the interlayer spacing. aip.orgresearchgate.netresearchgate.net
The crystallinity of a BN sample is assessed by the sharpness of its diffraction peaks. researchgate.net Highly crystalline materials produce sharp, well-defined peaks, whereas amorphous or poorly crystalline materials (like turbostratic BN) yield broad, diffuse peaks. aip.orgresearchgate.net The full width at half maximum (FWHM) of a diffraction peak is often used as a measure of crystallinity; a smaller FWHM indicates higher crystallinity. aip.org XRD can also track phase transformations, such as the conversion of c-BN to h-BN under specific temperature and pressure conditions. rice.edu
Table 3: Characteristic XRD Peaks for Hexagonal this compound (h-BN)
| 2θ Angle (°) | Miller Index (hkl) | Reference |
|---|---|---|
| ~26.7 | (002) | aip.orgresearchgate.netresearchgate.net |
| ~41.6 | (100) | researchgate.netresearchgate.net |
| ~43.8 | (101) | researchgate.netresearchgate.net |
| ~50.2 | (102) | researchgate.net |
| ~55.2 | (004) | researchgate.netresearchgate.net |
Note: Peak positions can vary slightly depending on the specific sample and instrument conditions.
Fourier-Transform Infrared Spectroscopy (FTIR) for Chemical Bonding Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the chemical bonds within a material by measuring the absorption of infrared radiation. In the context of this compound, FTIR is instrumental in distinguishing between its different allotropes, primarily the hexagonal (h-BN) and cubic (c-BN) forms, based on their distinct vibrational modes.
The FTIR spectrum of hexagonal this compound is characterized by two primary absorption bands. A strong absorption peak is typically observed around 1372 cm⁻¹, which is attributed to the in-plane B-N stretching vibration (E₁ᵤ mode). researchgate.net Another characteristic peak appears near 818 cm⁻¹, corresponding to the out-of-plane B-N-B bending vibration (A₂ᵤ mode). researchgate.net The positions of these peaks can be influenced by factors such as crystallinity, layer thickness, and the presence of defects. For instance, in this compound nanosheets, these peaks may show slight shifts.
Cubic this compound, with its diamond-like tetrahedral bonding, exhibits a single, sharp absorption band in the FTIR spectrum. This characteristic peak is located at approximately 1090–1100 cm⁻¹. researchgate.net The absence of the h-BN characteristic peaks and the presence of this strong absorption band are clear indicators of the cubic phase. In mixed-phase materials, the relative intensities of the peaks corresponding to h-BN and c-BN can be used to estimate the phase composition.
Table 1: Characteristic FTIR Absorption Bands for this compound Allotropes
| Allotrope | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Hexagonal BN (h-BN) | In-plane B-N stretching | ~1372 | researchgate.net |
| Hexagonal BN (h-BN) | Out-of-plane B-N-B bending | ~818 | researchgate.net |
| Cubic BN (c-BN) | B-N stretching | ~1090-1100 | researchgate.net |
Raman Spectroscopy for Vibrational and Structural Characterization
Raman spectroscopy, another vibrational spectroscopy technique, provides complementary information to FTIR and is particularly sensitive to the crystalline structure of materials. It relies on the inelastic scattering of monochromatic light.
Hexagonal this compound has a characteristic Raman active peak corresponding to the E₂g phonon mode, which involves the in-plane vibration of boron and nitrogen atoms. nih.gov This peak is typically observed around 1366 cm⁻¹. researchgate.net The intensity and position of this peak can vary with the number of layers in the h-BN sample, with monolayers often exhibiting a slight blueshift. arxiv.org The full width at half maximum (FWHM) of the E₂g peak provides an indication of the crystalline quality of the h-BN film. nih.gov
Cubic this compound, having a different crystal symmetry, displays distinct Raman peaks. The first-order Raman spectrum of c-BN shows two peaks corresponding to the transverse optical (TO) and longitudinal optical (LO) phonon modes. The TO mode appears at approximately 1055 cm⁻¹, while the LO mode is observed at a higher wavenumber, around 1304 cm⁻¹. aps.org The presence and sharpness of these peaks are indicative of the c-BN phase and its crystalline quality. researchgate.netaip.org
Table 2: Characteristic Raman Peaks for this compound Allotropes
| Allotrope | Phonon Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Hexagonal BN (h-BN) | E₂g | ~1366 | researchgate.net |
| Cubic BN (c-BN) | TO | ~1055 | aps.org |
| Cubic BN (c-BN) | LO | ~1304 | aps.org |
X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition and Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS analysis focuses on the core-level spectra of boron (B 1s) and nitrogen (N 1s). The binding energy of these core levels provides information about the chemical bonding environment. In stoichiometric h-BN, the B 1s peak is typically found at a binding energy of approximately 190.4 eV, and the N 1s peak is at about 398.1 eV. nih.gov These values correspond to the B-N bonding in the hexagonal lattice. nih.govaip.org
Deviations from these binding energies can indicate the presence of other chemical states. For example, the presence of B-O bonds, often due to surface oxidation, results in a B 1s peak at a higher binding energy, typically around 192.0 eV to 193.2 eV. aip.org Similarly, the N 1s spectrum can reveal the presence of different nitrogen bonding environments. XPS can also be used to determine the stoichiometry of the BN film, with the B:N ratio calculated from the areas of the B 1s and N 1s peaks. A nearly stoichiometric B:N ratio of 0.94:1 has been reported for h-BN films. nih.gov
Table 3: Typical XPS Binding Energies for this compound
| Core Level | Chemical State | Typical Binding Energy (eV) | Reference |
| B 1s | B-N in h-BN | ~190.4 | nih.gov |
| N 1s | N-B in h-BN | ~398.1 | nih.gov |
| B 1s | B-O bonds | ~192.0 - 193.2 | aip.org |
| O 1s | C-O or C=O | ~532.9 | aip.org |
Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). When the sample is bombarded by the electron beam of the microscope, atoms emit characteristic X-rays at energies specific to their atomic structure.
In the analysis of this compound, EDS is used to confirm the presence of boron and nitrogen and to map their distribution within the material. This is particularly useful for assessing the homogeneity of the sample and for identifying any impurities. chemrxiv.org While EDS is a powerful tool for qualitative and semi-quantitative elemental analysis, quantitative analysis of light elements like boron can be challenging.
Electron Energy Loss Spectroscopy (EELS) for Elemental and Electronic Structure
Electron Energy Loss Spectroscopy (EELS) is a technique that analyzes the energy distribution of electrons that have passed through a thin sample. It is typically performed in a transmission electron microscope (TEM). EELS can provide information about the elemental composition, chemical bonding, and electronic structure of a material at a high spatial resolution.
The EELS spectrum of this compound exhibits distinct features in both the low-loss and core-loss regions. In the core-loss region, the ionization edges of boron (B K-edge) and nitrogen (N K-edge) are of particular interest. For h-BN, the B K-edge spectrum shows a sharp peak at around 192 eV, which is attributed to the transition of 1s electrons to unoccupied π* states. aps.org A broader feature at higher energies, around 199 eV, corresponds to transitions to σ* states. aps.org Similar π* and σ* features are observed at the nitrogen K-edge. The anisotropy of these features can be studied using angle-resolved EELS, providing information on the orientation of the BN layers. aip.orgresearchgate.net
The low-loss region of the EELS spectrum provides information about plasmon excitations and the band gap of the material. For h-BN, a π plasmon peak is observed in the 6-8 eV range, and a bulk (π+σ) plasmon peak is seen at approximately 25 eV. aps.orgmanchester.ac.uk The onset of the low-loss spectrum can be used to estimate the band gap energy, which has been reported to be around 5.8 eV for h-BN. oup.comcolostate.edu
Table 4: Key EELS Features for Hexagonal this compound
| Spectral Region | Feature | Typical Energy (eV) | Information Provided | Reference |
| Core-Loss (B K-edge) | π* peak | ~192 | Unoccupied π* states | aps.org |
| Core-Loss (B K-edge) | σ* peak | ~199 | Unoccupied σ* states | aps.org |
| Low-Loss | π plasmon | 6-8 | Collective excitation of π electrons | aps.org |
| Low-Loss | π+σ plasmon | ~25 | Collective excitation of all valence electrons | aps.org |
| Low-Loss | Band gap onset | ~5.8 | Electronic band gap | oup.comcolostate.edu |
UV-Visible Spectroscopy for Optical Response and Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption or reflectance of ultraviolet and visible light by a material. This technique is used to determine the optical properties of materials, in particular the optical band gap.
Hexagonal this compound is a wide-bandgap semiconductor, and its primary absorption occurs in the deep UV region. A strong absorption peak for h-BN is typically observed at around 201-202 nm. nih.govoptica.org The optical band gap can be determined from the absorption spectrum using a Tauc plot. For h-BN, the optical band gap is generally reported to be in the range of 5.7 to 5.9 eV. nih.govresearchgate.net The exact value can vary depending on the form of the material (e.g., bulk, few-layer, monolayer) and the presence of defects. researchgate.netossila.comresearchgate.net For instance, exfoliated h-BN nanosheets have shown an optical bandgap of around 5.26 eV. researchgate.net
Surface Area and Porosity Analysis
The surface area and porosity of this compound materials are critical properties, especially for applications in adsorption, catalysis, and as a support material. These properties are typically characterized using gas physisorption analysis, most commonly with nitrogen at -196 °C.
The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area of a material from the nitrogen adsorption isotherm. Porous this compound can exhibit very high surface areas, with reported values ranging from several hundred to over 1600 m²/g. frontiersin.orgrsc.org The synthesis conditions, such as the reaction temperature and atmosphere, have a significant impact on the resulting surface area and porosity. rsc.org
The shape of the nitrogen adsorption-desorption isotherm provides information about the pore structure. Type I isotherms are characteristic of microporous materials, while Type IV isotherms with a hysteresis loop indicate the presence of mesopores. rsc.org The pore size distribution can be calculated from the isotherm data using methods such as the Barrett-Joyner-Halenda (BJH) model. Porous BN materials can be tailored to have different pore volumes and a mix of microporosity and mesoporosity. frontiersin.org
Table 5: Representative Surface Area and Porosity Data for Porous this compound
| Material | BET Surface Area (m²/g) | Porosity Type | Reference |
| Porous BN | 734 - 1650 | Micro/Mesoporous | frontiersin.org |
| Structured BN | ~1513 | Microporous and narrow mesopores | rsc.org |
| Porous BN Microfibers | up to 1263 | - | researchgate.net |
| Mesoporous BN | 214 | Mesoporous | acs.org |
Brunauer-Emmett-Teller (BET) Surface Area Measurement
The Brunauer-Emmett-Teller (BET) theory is a foundational model for explaining the physical adsorption of gas molecules onto a solid surface. wikipedia.org This method serves as a critical analytical technique for determining the specific surface area of materials. wikipedia.orgupi.edu The principle involves the multilayer adsorption of a non-reactive gas, most commonly nitrogen at its boiling point (77 K), onto the material's surface. wikipedia.orgsci-hub.se By analyzing the gas adsorption isotherm, which plots the volume of gas adsorbed against the relative pressure, the number of gas molecules required to form a single layer (monolayer) on the surface can be calculated. anton-paar.com Knowing the cross-sectional area of the adsorbate molecule allows for the calculation of the total surface area of the material. anton-paar.com
For this compound (BN), a material with diverse applications in catalysis, adsorption, and as a component in nanocomposites, the specific surface area is a paramount property influencing its performance. acs.orgacs.org Porous forms of this compound, in particular, are valued for their high surface area, which is essential for applications such as molecular separations and gas storage. acs.org The BET method is routinely employed to characterize the surface area of various BN morphologies, from nanosheets and nanofibers to complex porous networks. researchgate.netresearchgate.net
The specific surface area of this compound materials is not an intrinsic constant but is heavily influenced by the synthesis route and subsequent processing conditions. High surface areas are generally achieved by either increasing the surface-to-volume ratio, as in the case of exfoliating bulk hexagonal this compound (h-BN) into nanosheets, or by creating materials with extensive microporosity (pores <2 nm) and mesoporosity (pores 2–50 nm). acs.org Top-down exfoliation methods can theoretically yield h-BN nanosheets with a surface area as high as 2630 m²/g, though restacking of the sheets often leads to lower practical values. acs.org Conversely, bottom-up synthesis strategies can produce porous BN with theoretical surface areas reaching up to 4800 m²/g. acs.org
Research findings have demonstrated a wide range of BET surface areas for this compound, reflecting the material's structural diversity. Factors such as precursor materials, synthesis temperature, and the use of porogens or templates play a significant role. For instance, the calcination temperature used in the synthesis of porous BN microfibers creates a trade-off between crystallinity and porosity, with surface area first increasing and then decreasing at higher temperatures. acs.orgresearchgate.net Similarly, the activation temperature and duration during the preparation of activated this compound are critical parameters that dictate the final surface area. researchgate.net The addition of substances like polyethylene (B3416737) glycol (PEG) during the synthesis of h-BN nanofibers has been shown to dramatically increase the specific surface area. researchgate.net
The following table summarizes BET surface area values reported in various research studies for different forms of this compound, illustrating the impact of synthesis and modification on this key property.
| Material Type | Synthesis/Modification Detail | Specific Surface Area (m²/g) |
| Porous BN Nanoribbons | Prepared from melamine (B1676169) and boric acid (900-1100°C) | 1488 funcmater.com |
| h-BN Nanofibers | Air-dried precursor with 2% PEG | 874.58 researchgate.net |
| Mesoporous Monolithic (3D) BN | Template-assisted polymer-derived ceramics route | 584 to 728 acs.org |
| h-BN Nanofibers | Freeze-dried precursor | 319.07 researchgate.net |
| Rhodium/BN Catalyst | Freshly prepared | 41 researchgate.net |
| Rhodium/BN Catalyst | After use in methane (B114726) oxidation | 33 researchgate.net |
| This compound (unspecified) | --- | 30 researchgate.net |
| Calcium-loaded this compound (CaBNT) | Heterogeneous catalyst | 21.52 researchgate.net |
Functionalization Strategies for Tailoring Boron Nitride Materials
Non-Covalent Functionalization Methods
Non-covalent functionalization preserves the intrinsic electronic and structural integrity of the boron nitride lattice, as it does not involve the breaking of B-N bonds. These methods rely on weaker intermolecular forces, such as π-π stacking, van der Waals forces, and hydrogen bonding.
The adsorption of organic molecules and polymers onto the surface of this compound is a versatile non-covalent functionalization strategy. This approach is particularly effective for improving the dispersion of BN materials in various solvents and polymer matrices.
Conjugated polymers, such as poly(p-phenylene-ethynylene)s (PPEs) and polythiophene, have been shown to non-covalently functionalize BNNTs through strong π-π stacking interactions between the polymer backbone and the BNNT surface. This interaction can lead to the solubilization of BNNTs in organic solvents like chloroform (B151607) and tetrahydrofuran (B95107). mtu.edu The functionalization can also influence the photophysical properties of the conjugated polymers, with observed shifts in their absorption and emission spectra. mtu.edu
Supramolecular polymers offer another sophisticated route for the non-covalent functionalization and exfoliation of h-BN. For example, an adenine-functionalized polypropylene (B1209903) glycol (A-PPG) can self-assemble into ordered structures on the surface of h-BN, driven by strong specific interactions. acs.orgresearchgate.net This process facilitates the exfoliation of bulk h-BN into few-layered nanosheets and acts as an effective stabilizer. acs.orgresearchgate.net
Simpler polymers like poly(acrylic acid) (PAA) have also been used to functionalize BNNTs through physical adsorption. The adsorption of this water-soluble polymer onto the BNNT surface significantly improves their dispersion stability in water. nih.govacs.orgacs.org This enhanced dispersion is crucial for the fabrication of high-performance polymer nanocomposites. For instance, the incorporation of PAA-functionalized BNNTs into a poly(vinyl alcohol) (PVA) matrix has led to a dramatic increase in the thermal conductivity of the composite. acs.org The interaction between BN and polymers like PVA and polyvinyl butyral (PVB) has been noted to be effective in creating 3D porous foam structures. researchgate.net
The adsorption of smaller organic molecules has also been investigated. Theoretical studies have explored the physisorption of nucleobases (adenine, guanine (B1146940), cytosine, thymine, and uracil) onto BNNTs, with guanine showing the strongest binding energy. nih.gov The adsorption of various polar (e.g., water, ammonia (B1221849), formic acid) and non-polar (e.g., benzene, methane) molecules is influenced by the curvature of the BN nanomaterial, with polar molecules showing stronger chemisorption on small-radius BNNTs. rsc.org
| Adsorbed Species | BN Material | Driving Interaction | Key Outcome | Reference |
| Poly(p-phenylene-ethynylene)s (PPEs) | BNNTs | π-π stacking | Solubilization in organic solvents. | mtu.edu |
| Polythiophene | BNNTs | π-π stacking | Solubilization in organic solvents. | mtu.edu |
| Adenine-functionalized polypropylene glycol (A-PPG) | h-BN | Specific interactions, self-assembly | Exfoliation into nanosheets, stabilization. | acs.orgresearchgate.net |
| Poly(acrylic acid) (PAA) | BNNTs | Physical adsorption | Improved dispersion in water, enhanced thermal conductivity in PVA composites. | nih.govacs.orgacs.org |
| Nucleobases (A, G, C, T, U) | BNNTs | Physisorption | Potential for bio-functional materials and sensors. | nih.gov |
Surfactant and Polymer Wrapping
Non-covalent functionalization, specifically through the use of surfactants and polymer wrapping, is a key strategy to overcome the inherent insolubility and improve the dispersion of this compound nanomaterials, such as this compound nanotubes (BNNTs) and nanosheets (BNNSs), without altering their intrinsic electronic properties. This method relies on physical interactions, such as van der Waals forces and π-π stacking, between the wrapping molecule and the surface of the this compound.
Conjugated polymers are particularly effective for this purpose. For instance, polymers like poly(p-phenylene-ethynylene)s (PPEs) and polythiophene have been used to solubilize BNNTs in organic solvents like chloroform, methylene (B1212753) chloride, and tetrahydrofuran. mtu.edu The strong π-π stacking interactions between the polymer's conjugated system and the BNNT surface are the primary driving force for this wrapping. mtu.edu Similarly, poly(2,7-carbazole)s have been synthesized and successfully used to disperse BNNTs in organic solvents, with density functional theory (DFT) predictions suggesting superior interactions compared to other polymers like fluorene-based ones. mcmaster.ca The choice of solvent is crucial, as it can affect the planarization of the polymer chains on the BNNT surface, with tetrahydrofuran (THF) showing enhanced stability over chloroform (CHCl3) for poly(2,7-carbazole)-BNNT complexes. mcmaster.caresearchgate.net
The wrapping process can influence the photophysical properties of the conjugated polymers. Wrapping BNNTs with PPEs leads to enhanced planarization of the polymer and a red shift in its absorbance and emission spectra. mtu.edu Conversely, when polythiophene is used, it disrupts the π-conjugation, resulting in a blue shift. mtu.edu This non-covalent approach has been extended from carbon nanotubes to BNNTs, with polymers like poly[m-phenylenevinylene-co-(2,5-dioctoxyp-phenylenevinylene)] (PmPV) being among the first used to purify BNNTs. mtu.eduresearchgate.net
Beyond conjugated polymers, other macromolecules and molecules have been employed. Biomolecules such as DNA and peptides, as well as various surfactants, have been utilized to disperse this compound nanomaterials in aqueous and cosolvent systems. researchgate.net A simple and low-cost method involves using chlorosulfonic acid (CSA), a superacid, for the direct exfoliation and non-covalent functionalization of hexagonal this compound (h-BN). acs.org The CSA physically adsorbs onto the h-BN surfaces, leading to highly soluble and crystalline BNNSs. acs.org This method significantly improves the thermal conductivity of polymer composites, such as those with poly(methyl methacrylate) (PMMA) and poly(butylene terephthalate) (PBT), while maintaining electrical insulation. acs.org Another approach uses a solvent interface trapping method where h-BN exfoliates at an oil/water interface, acting as a surfactant to stabilize emulsions. acs.orgchemrxiv.org
Table 1: Examples of Polymers and Surfactants for Wrapping this compound
| Wrapping Agent | This compound Material | Dispersion Solvent | Interaction Mechanism | Reference |
|---|---|---|---|---|
| Poly(p-phenylene-ethynylene)s (PPEs) | This compound Nanotubes (BNNTs) | Chloroform, Methylene chloride, THF | π-π stacking | mtu.edu |
| Polythiophene | This compound Nanotubes (BNNTs) | Chloroform, Methylene chloride, THF | π-π stacking | mtu.edu |
| Poly(2,7-carbazole)s | This compound Nanotubes (BNNTs) | Tetrahydrofuran (THF), Chloroform (CHCl3) | π-π stacking | mcmaster.caresearchgate.net |
| Poly[m-phenylenevinylene-co-(2,5-dioctoxy-p-phenylenevinylene)] (PmPV) | This compound Nanotubes (BNNTs) | Chloroform | π-π stacking | mtu.eduresearchgate.net |
| Chlorosulfonic acid (CSA) | Hexagonal this compound (h-BN) | Not Applicable (Direct Exfoliation) | Physical Adsorption | acs.org |
| Oleylamine | This compound Nanoplatelets | Not Applicable (in Polyamide 6 matrix) | Coordination bonds | researchgate.net |
Doping and Substitution Strategies in this compound Architectures
Doping, the intentional introduction of foreign atoms into the this compound lattice, is a powerful method to fundamentally alter its electronic, optical, and chemical properties. This can transform the wide-bandgap insulating h-BN into a semiconductor or introduce new functionalities.
Carbon Doping and Hybridization (e.g., h-BNC Nanosheets)
Carbon is a common and effective dopant for this compound, owing to its proximity in the periodic table and its ability to form stable sp²-bonded structures. Doping h-BN with carbon creates a hybrid material known as hexagonal boron-nitrogen-carbon (h-BNC) or boron carbon nitride (BCN). bohrium.comacs.org This strategy allows for the tuning of the band gap anywhere between that of pure h-BN (~5-6 eV) and graphene (0 eV). acs.org
The synthesis of h-BNC can be achieved through various methods, including chemical vapor deposition (CVD) and thermal treatment of precursor mixtures. bohrium.comacs.org For example, heating a mixture of boric acid, urea (B33335), and a carbon source like glucose at high temperatures (e.g., 900 °C) can produce C-doped h-BN materials. bohrium.comacs.org The properties of the resulting BCN material are highly dependent on the carbon content. Research has shown a direct correlation between the amount of carbon doped into the h-BN network and the material's adsorption capacity for certain molecules. acs.org Computational studies suggest that C-doping reduces the chemical hardness of h-BN, which, according to the Hard and Soft Acids and Bases (HSAB) theory, can enhance its adsorption capacity. bohrium.comacs.org
Carbon doping can also significantly improve the catalytic activity of h-BN. mdpi.com By substituting some boron atoms with carbon, B-N-C bonds are formed, which can introduce defects and active functional groups that serve as catalytic sites. mdpi.com For instance, C-doped h-BN prepared using dopamine (B1211576) as a carbon source has shown high efficiency in activating peroxymonosulfate (B1194676) for the degradation of organic pollutants like phenol (B47542) in high-salinity wastewater. mdpi.com Furthermore, carbon doping has been demonstrated to enhance CO2 capture capabilities by increasing the density of ultramicropores and chemical defects in the BN matrix. rsc.org
Atomically precise synthesis of h-BNC has been achieved on metal substrates like Iridium(111) using precursors such as hexamethyl borazine (B1220974). acs.org This bottom-up approach results in graphene doped with small BN nanoclusters, creating a "nanodonut" structure. acs.org
Metal Atom Doping (e.g., Aluminum-Doped, Gallium-Doped this compound Nanoclusters and Nanotubes)
Doping this compound with metal atoms is another strategy to modify its properties. Aluminum (Al) and Gallium (Ga), being in the same group as boron, are logical candidates for substitution.
Aluminum (Al) Doping: Aluminum can be incorporated into the BN lattice, forming materials like aluminum nitride this compound (AlN-BN) composites. These ceramics exhibit high-temperature resistance (up to 2000 °C in a vacuum), excellent thermal shock resistance, and high thermal conductivity. heegermaterials.com First-principles studies on Al-doped h-BN nanosheets have explored their potential for gas sensing. rsc.org While pristine h-BN shows no adsorption for mercaptans, Al-doped h-BN nanosheets exhibit exothermic adsorption, suggesting their potential as a sensor material for these compounds. rsc.org Ferroelectricity has also been discovered in boron-doped aluminum nitride (Al₁₋ₓBₓN), opening up possibilities for ferroelectric field-effect transistors (FeFETs). psu.edu
Gallium (Ga) Doping: Similar to aluminum, gallium can be doped into BNNTs. tandfonline.com Density functional theory (DFT) calculations have been used to study the influence of Ga doping on the electronic structure of BNNTs. tandfonline.com Doping with gallium by substituting a boron atom can induce changes in the electronic properties, which is an important consideration for designing nanodevices. tandfonline.com The interaction of gallium nitride (GaN) with h-BN is also a significant area of research, particularly for applications in optoelectronics. nih.govnih.gov H-BN has been used as an intermediate layer for the epitaxial growth of GaN for near-ultraviolet light-emitting diodes (LEDs). nih.gov
Table 2: Effects of Doping on this compound Properties
| Dopant | BN Architecture | Synthesis/Study Method | Key Findings | Reference |
|---|---|---|---|---|
| Carbon (C) | h-BN Nanosheets | Thermal treatment of precursors | Reduced chemical hardness, enhanced adsorption capacity. | bohrium.comacs.org |
| Carbon (C) | h-BN Nanosheets | Two-step hydrothermal pyrolysis | Enhanced catalytic performance for pollutant degradation. | mdpi.com |
| Carbon (C) | Porous h-BN | Thermal annealing | Increased CO2 uptake and selectivity over N2. | rsc.org |
| Carbon (C) | h-BN on Ir(111) | Chemical Vapor Deposition (CVD) | Formation of graphene doped with BN nanoclusters. | acs.org |
| Aluminum (Al) | h-BN Nanosheets | Density Functional Theory (DFT) | Enhanced adsorption of mercaptans, potential for gas sensing. | rsc.org |
| Aluminum (Al) | BN Ceramic | Transitional plastic phase process | High-temperature resistance and thermal shock resistance. | heegermaterials.com |
| Gallium (Ga) | BNNTs | Density Functional Theory (DFT) | Modifies electronic structure, potential for nanodevices. | tandfonline.com |
Defect Engineering in this compound Structures
Defect engineering involves the deliberate creation and control of structural imperfections within the BN lattice to modulate its properties. These defects, which disrupt the perfect alternating arrangement of boron and nitrogen atoms, can dramatically influence the material's electronic, optical, mechanical, and catalytic behavior.
Creation and Control of Point Defects
Point defects are zero-dimensional imperfections in the crystal lattice. In h-BN, common point defects include vacancies (a missing boron, VB, or nitrogen, VN, atom), antisite defects (a boron atom on a nitrogen site, BN, or vice versa, NB), interstitials, and substitutional impurities (e.g., carbon or oxygen). aalto.fiaip.orgaps.org
These defects can be created through various methods. Ionizing radiation can produce paramagnetic centers, such as three-boron centers (believed to be F-centers, or nitrogen vacancies) and one-boron centers. colorado.edu Physical methods like ball milling and heat treatment can also introduce defects. northampton.ac.ukcambridge.org Ball milling tends to introduce disorder along the basal plane and reduce flake size, while heat treatment can also affect the material's properties by creating defects. cambridge.org A plane bending strategy, using the encapsulation and elution of metal nanoparticles (like Cu or Fe), has been reported to create a high density of defects, particularly "seven-boron center" N-defects. acs.org
The control of defect structures is crucial for targeted applications. For example, in the context of single-photon emitters (SPEs) for quantum technologies, specific point defects act as color centers. nih.gov By precisely controlling the concentration of carbon in the copper substrate during CVD growth, the type of carbon defect in h-BN can be engineered, transitioning from a carbon atom substituting a boron site (CB) to more complex defects like C₂B–CN. nih.govacs.org This precise control allows for the tuning of the emission wavelength of the SPEs. nih.govacs.org
Impact of Structural Defects on Material Research
Structural defects are not merely imperfections; they are often the source of the most interesting and useful properties of this compound.
Electronic and Optical Properties: Defects introduce new energy levels within the wide band gap of h-BN. aip.orgaps.org This can make the material semiconducting and is the basis for its use in quantum emissions, where defects act as single-photon sources. aip.organr.fr The type of defect dictates the electronic and optical response; for instance, density functional theory (DFT) calculations show that boron vacancies (VB) and nitrogen vacancies (VN) have different charge transition levels and spin configurations. aalto.fi The frequently observed 4.1 eV emission in h-BN has been linked to defects, with some studies suggesting it is related to carbon impurities acting as luminescence centers. aps.orgcolorado.edu
Mechanical Properties: While pristine h-BN is known for its mechanical strength, defects can compromise these properties. irispublishers.comresearchgate.net Molecular dynamics simulations have shown that the presence of vacancies reduces the Young's Modulus, stiffness, and strength of BNNTs. irispublishers.com The fracture strength and strain are significantly reduced by various defects, with fractures often initiating at the defect site. researchgate.net However, h-BN exhibits a strong anisotropy in its mechanical properties, which can be maintained even in the presence of vacancy defects. wikipedia.org
Catalytic Activity: The discovery of high reactivity at defect sites in 2D materials has positioned defective h-BN as a promising metal-free catalyst. northampton.ac.ukcambridge.orgresearchgate.net Defects can act as active sites for chemical reactions. For example, defect-rich h-BN has shown enhanced performance in the oxidative dehydrogenation of propane (B168953) (ODHP), where B-O sites formed at defects act as active centers for C-H bond activation. acs.org The catalytic activity can be tuned by controlling the type and density of defects through methods like ball milling and heat treatment. northampton.ac.ukcambridge.org
Table 3: Common Point Defects in Hexagonal this compound and Their Impact
| Defect Type | Description | Creation Method | Impact on Properties | Reference |
|---|---|---|---|---|
| Nitrogen Vacancy (VN) | A missing nitrogen atom from the lattice. | Ionizing radiation, thermal treatment | Creates trapping levels below the conduction band; can act as a single-photon emitter. | aalto.ficolorado.edu |
| Boron Vacancy (VB) | A missing boron atom from the lattice. | Ionizing radiation, thermal treatment | Can be charged during device function; linked to dielectric breakdown. | aalto.fi |
| Carbon Substitutional (CB, CN) | A carbon atom replacing a boron or nitrogen atom. | Doping during growth (e.g., CVD) | Tunes emission wavelength for single-photon emitters; enhances catalytic activity. | mdpi.comnih.govacs.org |
| Antisite Defect (NB, BN) | A nitrogen atom on a boron site or vice versa. | Thermal treatment | Introduces in-gap energy levels, altering electronic structure. | aps.org |
| Stone-Wales Defect | A pair of 5- and 7-membered rings formed by bond rotation. | Theoretical/Computational studies | Can contribute to photoluminescence. | acs.org |
Theoretical and Computational Investigations of Boron Nitride
Quantum Mechanical Approaches to Boron Nitride Systems
Quantum mechanics-based calculations are crucial for understanding the electronic structure, bonding, and reactivity of this compound. These first-principles methods solve the quantum mechanical equations governing the behavior of electrons, providing highly accurate descriptions of material properties.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of many-body systems. niscpr.res.inresearchgate.net It simplifies the complex many-electron problem by focusing on the electron density, offering a balance between accuracy and computational cost. niscpr.res.inniscpr.res.in In the study of this compound, DFT is used to calculate fundamental properties like band structure, density of states, and charge distribution. seahipublications.orgarxiv.org
The choice of the exchange-correlation (XC) functional is critical in DFT calculations. While standard approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are effective for many ground-state properties, they tend to significantly underestimate the band gap of wide-band-gap semiconductors like hexagonal this compound (h-BN). niscpr.res.inresearchgate.netniscpr.res.inseahipublications.org For instance, GGA-PBE calculations might yield a direct band gap at the K point, which contradicts experimental evidence of an indirect gap of approximately 6 eV. niscpr.res.inniscpr.res.in To overcome this, hybrid functionals, such as HSE03, are employed, which mix a portion of exact Hartree-Fock exchange with the DFT exchange. niscpr.res.inniscpr.res.in The HSE03 functional has been shown to calculate the band gap of h-BN with much higher accuracy, showing only a 3.4% deviation from the experimental value, compared to a 24.4% error with LDA. niscpr.res.inresearchgate.netniscpr.res.in
DFT is extensively used to study the interaction of molecules with this compound surfaces, which is critical for applications in sensing, catalysis, and biomedicine.
Thiophene (B33073): DFT calculations have investigated the adsorption of sulfur-containing organic compounds like thiophene on h-BN nanosheets and nanotubes. samipubco.comrsc.orgnih.gov Studies show that thiophene and its analogues physically adsorb onto the h-BN surface, a process dominated by van der Waals forces. rsc.orgnih.gov The interaction is characterized by negative adsorption energies, indicating a favorable process. For example, the adsorption energy (E_ad) for thiophene on a monolayer h-BN is approximately -10 kcal/mol. rsc.orgnih.gov These calculations suggest that the pristine surface of BN nanotubes has a weak physical adsorption of thiophene, which could potentially be enhanced by doping the nanotube structure. samipubco.com
Amino Acids: The interaction of amino acids with this compound nanomaterials has been a subject of significant theoretical interest. mdpi.com DFT studies have shown that the inherent polarity of BN nanosheets leads to a stronger affinity for amino acids compared to non-polar surfaces like graphene. mdpi.comsemanticscholar.org The adsorption of various amino acids—including glycine, alanine, arginine, and cysteine—on BN surfaces has been investigated. mdpi.comsemanticscholar.org For instance, calculations involving proline on a B12N12 nanocage found the adsorption process to be exothermic and spontaneous. researchgate.net The functionalization of BN nanosheets with amino acids like L-lysine can also be modeled, showing B···N and B···O interactions between the atoms of the nanosheet and the amino acid. nih.gov
Nitrous Oxide (N2O): DFT calculations have been employed to study the adsorption and potential decomposition of N2O on BN surfaces. Research on fullerene-like B12N12 nanocages revealed that the electron-donating characteristics of the cage are vital for N2O adsorption and activation. mdpi.com The study also demonstrated that doping the nanocage, for example by substituting a boron or nitrogen atom with a carbon atom (creating B11N12C or B12N11C), results in stronger adsorption of the N2O molecule compared to the pure B12N12 cluster. mdpi.com
| Adsorbate | BN Adsorbent | Adsorption Energy (E_ad) | Interaction Type |
|---|---|---|---|
| Thiophene (T) | Monolayer h-BN | ~ -10 kcal/mol | Physisorption (van der Waals) |
| Benzothiophene (BT) | Monolayer h-BN | ~ -15 kcal/mol | Physisorption (van der Waals) |
| Dibenzothiophene (DBT) | Monolayer h-BN | ~ -21 kcal/mol | Physisorption (van der Waals) |
| Proline | B12N12 Cage | Exothermic, Spontaneous | Chemisorption |
| N2O | B12N12 Cage | Favorable | Chemisorption |
| N2O | B11N12C / B12N11C Cage | Stronger than on B12N12 | Chemisorption |
Defects and impurities, whether intrinsic or intentionally introduced, can significantly alter the electronic and optical properties of this compound. DFT calculations are essential for understanding the structure, stability, and electronic signatures of these point defects.
Commonly studied defects in h-BN include vacancies (missing boron or nitrogen atoms, denoted as V_B and V_N) and substitutional impurities, with carbon being a frequent example (C_B, a carbon atom replacing a boron atom, and C_N, replacing a nitrogen atom). aps.org DFT simulations show that the atomic structure and bond lengths around these defects are sensitive to their charge state. aps.org
Calculations of defect formation energy reveal the stability of these imperfections. For instance, the formation energy for a neutral carbon substituting a boron atom (C_B^0) is calculated to be around 1.76 eV, which is relatively low compared to vacancies, indicating that carbon impurities are common. aps.org These defects can introduce new energy levels within the wide band gap of h-BN. aps.org DFT calculations using hybrid functionals generally show these in-gap defect levels to be much deeper than those predicted by standard GGA calculations. aps.org Such defect states are responsible for observed photoluminescence in h-BN and are of great interest for developing quantum information technologies. aps.orgarxiv.org
| Defect | Formation Energy (HSE) | Notes |
|---|---|---|
| C_B^0 (Carbon at Boron site) | 1.76 eV | Induces deep defect levels. |
| V_N (Nitrogen Vacancy) | High | Properties are charge-state dependent. |
| V_B (Boron Vacancy) | High | Properties are charge-state dependent. |
| VNCB | - | Proposed for quantum memory applications. |
| VBCN | - | Predicted to have a triplet ground state, suitable for qubit operations. |
Van der Waals heterostructures, formed by stacking different 2D materials, have opened new avenues for designing electronic and optoelectronic devices. Graphene/h-BN heterostructures are a prototypical example, combining graphene's exceptional conductivity with h-BN's insulating nature and flat surface. DFT is the primary tool for analyzing the interface between these materials. rsc.orgmdpi.com
A key structural parameter is the lattice mismatch between the two materials. The optimized lattice constants for graphene (around 2.47 Å) and h-BN (around 2.51 Å) result in a small mismatch of about 1.78%. rsc.org This small mismatch allows for the formation of large-scale, high-quality heterostructures. rsc.org
Electronically, placing graphene on an h-BN substrate breaks its sublattice symmetry, which is predicted to open a band gap in graphene's otherwise gapless electronic spectrum. rsc.orgmdpi.com DFT calculations have shown that this substrate-induced band gap can be around 38-50 meV, and in some specific configurations, as high as 138 meV. rsc.orgmdpi.com The ability to engineer a band gap in graphene is crucial for its application in digital logic devices. mdpi.com Furthermore, these heterostructures exhibit enhanced sensitivity for detecting gas molecules compared to pristine graphene. rsc.org
Path Integral Monte Carlo (PIMC) is an advanced computational technique used to study systems where quantum effects, particularly those related to atomic nuclei, are significant. researchgate.netresearchgate.net Unlike classical simulations, PIMC treats atomic nuclei as quantum particles, making it ideal for investigating properties at low temperatures where zero-point motion is important. researchgate.netresearchgate.net
PIMC simulations have been applied to this compound to explore quantum contributions to its physical properties. researchgate.netufg.br For cubic this compound (c-BN), PIMC studies have investigated the quantum effects on its elastic properties over wide ranges of temperature (40 K to 2000 K) and pressure. researchgate.netkisti.re.kr These simulations show that while quantum effects are negligible at high temperatures, they become significant at low temperatures (below 1000 K), contributing to variations of 5-7% in the elastic constants. researchgate.net
For single-layer h-BN, PIMC simulations have revealed that quantum zero-point vibrational energy greatly enhances the material's negative thermal expansion. researchgate.netufg.br These studies also demonstrated, for the first time, anisotropic thermal expansion in h-BN, with different expansion coefficients along the zigzag and armchair directions. researchgate.netufg.br Furthermore, state-of-the-art quantum Monte Carlo methods have been used to settle debates on the relative phase stabilities of BN polymorphs, confirming that the hexagonal form is the most stable, followed by the rhombohedral form. ceramics.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions
Molecular Dynamics (MD) Simulations for Structural and Dynamic Properties
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. cafeprozhe.com By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information about the structural evolution and dynamic processes of materials. cafeprozhe.comuni-bonn.denasa.gov In the context of this compound, MD simulations are widely used to investigate mechanical properties, thermal transport, and structural transformations, often employing empirical potentials like the Tersoff potential to describe interatomic forces. uni-bonn.deaip.org
MD simulations are particularly well-suited for studying the mechanical response of BN nanostructures. mdpi.commdpi.com By applying simulated tensile or compressive loads, researchers can derive stress-strain curves and calculate key mechanical properties like Young's modulus and ultimate tensile strength. cafeprozhe.commdpi.com For instance, simulations have predicted the Young's modulus for BN nanotubes (BNNTs) to be in the range of 0.72-0.80 TPa, which is about 30% lower than that of carbon nanotubes. cafeprozhe.com The maximum tensile strength for BNNTs has been calculated to be around 159 GPa. cafeprozhe.com These simulations also reveal how mechanical properties are influenced by factors such as chirality, diameter, temperature, and the presence of defects. mdpi.comresearchgate.net
In addition to static mechanical properties, MD is used to explore dynamic phenomena. One major area of investigation is thermal conductivity. aip.orgpku.edu.cnacs.org Non-equilibrium molecular dynamics (NEMD) simulations are used to create a temperature gradient across a BN structure and calculate the resulting heat flow, allowing for the determination of thermal conductivity. pku.edu.cnresearchgate.net These studies have shown that the thermal conductivity of BN nanoribbons is sensitive to length, width, and edge chirality. aip.orgresearchgate.net For example, the thermal conductivity of infinitely long zigzag BN nanoribbons is predicted to be significantly higher than that of armchair nanoribbons. researchgate.net MD simulations have also been used to study the propagation of shock waves in h-BN, revealing that the waves travel faster than the speed of sound and that energy dissipation occurs primarily through bond length and angle oscillations. lettersonmaterials.com
| This compound Structure | Property | Predicted Value (from MD) |
|---|---|---|
| BN Nanosheet (BNNS) | Young's Modulus | ~1.16 ± 0.1 TPa |
| BN Nanotube (BNNT) | Young's Modulus | 0.72 - 0.80 TPa |
| BN Nanotube (BNNT) | Tensile Strength | 159 GPa |
| BN Nanotube (BNNT) | Compressive Strength | 24.81 GPa |
| Zigzag BN Nanoribbon (infinite) | Thermal Conductivity | 588.24 W/m·K |
| Armchair BN Nanoribbon (infinite) | Thermal Conductivity | 277.78 W/m·K |
Computational Studies of Equation of State (EOS) for this compound
The equation of state (EOS) of this compound (BN), which describes the relationship between its pressure, volume, and temperature, has been a subject of extensive computational investigation, particularly under extreme conditions of high pressure and temperature. These studies are crucial for understanding material behavior in geological contexts and for applications in superhard materials.
A variety of sophisticated simulation methodologies have been employed to compute the EOS of BN across a wide spectrum of densities and temperatures. aps.org These include first-principles methods like path integral Monte Carlo (PIMC) and several variations of density functional theory (DFT) molecular dynamics (MD), such as plane-wave pseudopotential, Fermi operator expansion (FOE), and spectral quadrature (SQ). aps.org These computational techniques calculate the pressure and internal energy of BN over a broad range of conditions, from densities of 0.23 to 45.16 g/cm³ and temperatures from 10⁶ to 5 x 10⁸ K. aps.org
DFT-MD simulations treat ions as classical particles following Newton's equations of motion, with forces calculated at each step by solving the Kohn-Sham DFT equations for the electrons. aps.org This approach has been successfully used for EOS calculations, although it faces computational challenges at high temperatures due to significant thermal electron excitation. aps.org To address this, newer methods like FOE and SQ have been developed, which offer significantly smaller statistical error bars than PIMC and represent a major advancement for efficient high-temperature computations. aps.org
Theoretical studies have successfully benchmarked their results against experimental data, such as the principal Hugoniot, which describes the state of a material behind a shock front. aps.orgopticsjournal.net For instance, DFT-MD calculations of the principal Hugoniot of hexagonal this compound (h-BN) show good agreement with experimental results at pressures up to 16 Mbar. opticsjournal.net The choice of the initial-state internal energy (E₀) in these calculations is a critical parameter, and it is often tuned to best fit experimental data at lower pressures to ensure accuracy at higher pressures. opticsjournal.net Combined computational and experimental studies on warm-dense this compound have shown remarkable consistency between different theoretical methods (PIMC and various DFT functionals) and with experimental Hugoniot data at pressures between 1200 and 2650 GPa. aps.orgresearchgate.net The largest discrepancies between different theoretical predictions for pressure and energy are typically small, on the order of ≤4% and ≤3% respectively, occurring around 10⁶ K. aps.org
For cubic this compound (c-BN), EOS measurements have been performed using X-ray diffraction up to 160 GPa at room temperature and up to 80 GPa at temperatures between 500-900 K. arxiv.orgresearchgate.net The resulting pressure-volume-temperature (P-V-T) data can be fitted to models like the Mie-Grüneisen or Vinet equations to extract key thermodynamic parameters. arxiv.orgresearchgate.net
| Polymorph | Method | Bulk Modulus (B₀) | B₀' (Pressure Derivative) | Reference Volume/Lattice Parameter | Source |
|---|---|---|---|---|---|
| c-BN | X-ray Diffraction / Vinet EOS | 395(2) GPa | 3.62(5) | V₀ = 5.9062(6) ų/atom | researchgate.net |
| h-BN | Synchrotron X-ray Diffraction / Birch–Murnaghan EOS | ~20 GPa | Not Specified | Not Specified | researchgate.net |
| c-BN | First-principles (LDA) | 4.01 Mbar (401 GPa) | 3.58 | a = 3.57 Å | aps.org |
| h-BN | First-principles (LDA) | 0.39 Mbar (39 GPa) | 3.24 | a = 2.49 Å, c = 6.56 Å | aps.org |
| w-BN | First-principles (LDA) | 4.05 Mbar (405 GPa) | 3.54 | a = 2.51 Å, c = 4.14 Å | aps.org |
Theoretical Prediction of Novel this compound Structures and Polymorphs
First-principles calculations, primarily based on density functional theory (DFT), have been instrumental in predicting a wide array of novel this compound polymorphs with diverse structures and properties. These theoretical explorations expand the known phase space of BN beyond the common hexagonal (h-BN), cubic (c-BN), and wurtzite (w-BN) forms. kfupm.edu.saresearchgate.net
Computational studies investigate potential new crystal structures by calculating their structural, electronic, and energetic properties. A key aspect of these predictions is the assessment of stability, which includes mechanical stability (from elastic constants), dynamical stability (ensured by the absence of negative frequency phonon modes), and thermodynamic stability (evaluated by comparing cohesive energies or enthalpies). itp.ac.cnbohrium.com
Several novel BN polymorphs have been proposed theoretically:
sp²-hybridized structures: Many new layered or 2D structures have been predicted. This includes polymorphs with varied ring structures like the L4-6-8e layer, which contains 4, 6, and 8-membered rings and is predicted to be stable with a band gap of 3.83 eV. aip.org Another predicted 2D material, di-BN, is composed of azo (N-N) and diboron (B99234) (B-B) groups and is predicted to have a moderate, direct band gap, which is unusual for BN materials. researchgate.net Recently, two new sp²-hybridized polymorphs, C222₁ BN and I-4 BN, were also proposed and found to be stable. bohrium.com
sp³-hybridized structures: Analogues to diamond-like carbon phases have been modeled. For instance, BN-s and BN-r, which are structural counterparts to supercubane and rectangulane, were studied. researchgate.net Although their calculated sublimation energies are slightly lower than those of c-BN and w-BN, the values are significant enough to suggest they could exist as stable structures under normal conditions. researchgate.net
Mixed sp²/sp³ hybridized structures: Complex structures combining both types of bonding have been investigated. A notable example is P2₁3 BN, a large-cell polymorph with 120 atoms in its conventional cell. itp.ac.cn It is predicted to be mechanically, dynamically, and thermodynamically stable and, unlike most BN polymorphs, is a semiconductor with a relatively small band gap of 1.826 eV. itp.ac.cn Other predicted mixed-hybridization phases include P4/m BN, which is identified as a quasi-direct bandgap semiconductor. proquest.com
These theoretical predictions suggest that new BN materials could be synthesized with tailored electronic properties, ranging from wide-bandgap insulators to semiconductors suitable for electronic and optoelectronic applications. kfupm.edu.saresearchgate.netitp.ac.cn
| Polymorph Name | Space Group | Hybridization | Calculated Band Gap (eV) | Key Predicted Properties | Source |
|---|---|---|---|---|---|
| 5-5 BN | Not Specified | sp² | Direct band gap | Semiconductor | kfupm.edu.saresearchgate.net |
| GeP-type BN | Not Specified | sp² | Indirect band gap | Semiconductor; dynamically unstable | kfupm.edu.saresearchgate.net |
| MoC-type BN | Not Specified | sp² | Indirect band gap | Semiconductor; dynamically stable | kfupm.edu.saresearchgate.net |
| BN-s (Supercubane-like) | Not Specified | sp³ | 5.86 | Wide-gap semiconductor | researchgate.net |
| BN-r (Rectangulane-like) | Not Specified | sp³ | 6.18 | Wide-gap semiconductor | researchgate.net |
| P2₁3 BN | P2₁3 | sp²/sp³ | 1.826 | Semiconductor; Bulk Modulus: 91 GPa | itp.ac.cn |
| P4/m BN | P4/m | sp²/sp³ | Quasi-direct, ~4.6 eV | Brittle; candidate for photoelectric devices | proquest.com |
| di-BN | Not Specified | sp² | 1.622 (HSE06), 2.446 (GW) | Direct band gap; high charge carrier mobility | researchgate.net |
| BN-L4-6-8e | Not Specified | sp² | 3.83 | Sublimation energy: 17.78 eV/(BN) | aip.org |
| C222₁ BN | C222₁ | sp² | Not Specified | Mechanically, dynamically, and thermodynamically stable | bohrium.com |
| I-4 BN | I-4 | sp² | Not Specified | Mechanically, dynamically, and thermodynamically stable | bohrium.com |
Electronic and Phonon Dispersion Calculations for Transport Properties
Theoretical calculations of electronic band structures and phonon dispersion are fundamental to understanding and predicting the transport properties of this compound, including thermal conductivity and charge carrier mobility.
Phonon Dispersion and Thermal Transport: The lattice thermal conductivity (κL) of BN is primarily governed by the behavior of phonons (quantized lattice vibrations). Theoretical models, such as the exact numerical solution of the phonon Boltzmann transport equation (BTE), are used to calculate κL. researchgate.netaps.orgaps.org These calculations rely on an accurate description of the phonon dispersion—the relationship between phonon frequency and wave vector. Phonon dispersions are computed using methods like density functional perturbation theory (DFPT) or empirical force constant models. aps.orguantwerpen.be For monolayer h-BN, the dispersion features three acoustic (ZA, TA, LA) and three optical (ZO, TO, LO) phonon modes. aip.orgqub.ac.uk
Calculations show that the κL of BN systems is significantly influenced by phonon scattering mechanisms. researchgate.netaps.org The dominant scattering process in high-quality crystals is intrinsic anharmonic three-phonon scattering. aps.org In 2D materials like single-layer h-BN, a scattering selection rule related to mirror symmetry restricts certain scattering processes, leading to high thermal conductivity. researchgate.netaps.org However, in multilayer h-BN and BN nanotubes, interlayer coupling and curvature, respectively, break this selection rule, which reduces κL compared to a single layer. researchgate.netaps.orgaps.org Out-of-plane (flexural) phonons provide a large contribution to thermal conductivity in these systems. researchgate.net The theoretical thermal conductivity of h-BN nanoribbons can be as high as 1700–2000 W/(m·K), but this value is anisotropic, with zigzag-edged ribbons showing about 20% higher conductivity than armchair-edged ones at room temperature. wikipedia.org
Electronic Band Structure and Electron Transport: The electronic band structure determines the electronic and optical properties of BN. First-principles calculations using local-density approximation (LDA) or more advanced methods like GW approximation are used to compute the band structures of various BN polymorphs. aps.org Most forms, like h-BN and c-BN, are wide-bandgap insulators. aps.orgkfupm.edu.sa
Electron mobility is limited by electron-phonon scattering. Ab initio calculations are used to investigate these scattering events and determine phonon-limited mobilities. aps.org For different stacking sequences of h-BN (such as AA', AB, and ABC), calculations reveal that room-temperature electron mobilities are primarily limited by scattering with acoustic phonons. aps.org For certain stackings (AA' and AB), low-frequency interlayer shear optical phonons also contribute significantly to scattering. aps.org Scattering via longitudinal optical phonons (Fröhlich scattering) is found to be negligible at room temperature but may become important at higher temperatures. aps.org These detailed computational analyses provide a more accurate picture of charge transport than simpler semi-empirical models. aps.org
Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) Parameter Computations
Computational methods, particularly density functional theory (DFT), are a powerful tool for calculating and interpreting the NMR and NQR parameters of this compound materials. nih.govresearchgate.netcapes.gov.br These calculations provide a direct link between the experimentally measured spectra and the local atomic and electronic structure of the material, aiding in structural elucidation. Both of boron's stable isotopes, ¹⁰B and ¹¹B, are NMR-active. wikipedia.org
NMR Parameter Calculations: Theoretical studies compute NMR chemical shifts and isotropic shielding constants for ¹¹B and ¹⁵N nuclei in various BN structures, including nanotubes, nanocones, and novel cages. nih.govcapes.gov.brwaset.org The standard computational approach involves optimizing the geometry of the BN structure and then calculating the NMR parameters using methods like the gauge-including atomic orbital (GIAO) approach. acs.org
NQR Parameter Calculations: For nuclei with a spin quantum number I > 1/2, such as ¹⁴N (I=1) and ¹¹B (I=3/2), the interaction of their nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus gives rise to NQR signals. The EFG tensor is highly sensitive to the local bonding environment and symmetry.
DFT calculations are used to compute the EFG tensors at specific nuclear sites. researchgate.net These tensors are then converted to the quadrupole coupling constant (QCC), a key NQR parameter. researchgate.net Computational studies on BN nanotubes have shown that doping with other atoms (like C, Si, or Ge) significantly alters the QCC parameters, particularly for nitrogen atoms bonded to the dopant. researchgate.net This sensitivity allows NQR to be a precise probe of local structural and electronic perturbations. Furthermore, calculations for octahedral BN cages predicted that the EFG tensor at the ¹⁴N sites would be much smaller than in a molecule like borazine (B1220974), which implies that the resulting spectral lines should be sharper and better resolved. nih.gov
Advanced Research Applications of Boron Nitride Materials
Boron Nitride in Next-Generation Electronics and Optoelectronics Research
Hexagonal this compound is a versatile, insulating two-dimensional (2D) layered material that has garnered significant interest for its potential in optoelectronics, quantum optics, and electronics. nih.gov Initially explored as an ideal substrate and insulating layer for other 2D materials, recent discoveries have broadened its applications into emerging electronic and photonic fields. nih.govresearchgate.net
Substrate Materials for Two-Dimensional Electronic Devices (e.g., Graphene, Transition Metal Dichalcogenides)
Hexagonal this compound (h-BN) is a highly attractive substrate for 2D electronic devices due to its atomically smooth surface, which is largely free of dangling bonds and charge traps. nih.govresearchgate.net This contrasts with standard substrates like silicon dioxide (SiO₂), on which graphene devices often exhibit high levels of disorder. nih.govcolumbia.edu The use of h-BN as a substrate leads to a substantial improvement in device quality, with mobilities and carrier inhomogeneities improving by nearly an order of magnitude compared to devices on SiO₂. nih.govresearchgate.net
The similar lattice constant to graphite (B72142), large optical phonon modes, and a wide electrical bandgap further enhance its suitability. nih.govcolumbia.edu This allows for the fabrication of high-quality exfoliated monolayer and bilayer graphene devices on single-crystal h-BN substrates. nih.gov The ability to create these heterostructures by assembling different crystalline layered materials in a controlled manner opens the door for more complex graphene-based electronics. nih.govarizona.edu
Van der Waals (vdW) heterostructures, which are artificial stacks of different atomic layers, are a key area of research. nih.gov These structures, combining materials like graphene, h-BN, and transition metal dichalcogenides (TMDs), extend the research scope of 2D materials. nih.govnih.gov For instance, one-dimensional vdW heterostructures have been synthesized where this compound nanotubes grow seamlessly on a single-walled carbon nanotube template. nih.gov The encapsulation of graphene within h-BN not only provides an ideal dielectric environment but can also modify the electronic properties of graphene in novel ways. arizona.eduresearchgate.net
Table 1: Comparison of Graphene Device Performance on Different Substrates
| Substrate Material | Key Advantages for Graphene | Observed Performance Improvement | Reference |
| Hexagonal this compound (h-BN) | Atomically smooth surface, few charge traps, similar lattice constant to graphene. | Nearly 10x improvement in mobility and carrier inhomogeneity vs. SiO₂. | nih.gov |
| Silicon Dioxide (SiO₂) (Standard) | Widely used and well-understood. | High disorder, limited mobility due to charge scattering and surface roughness. | nih.govcolumbia.edu |
Dielectric and Insulating Layers in Microelectronic Devices
This compound's high thermal conductivity and robust electrical insulation properties make it a standout material for microelectronic devices. moatcity.com Hexagonal this compound, in particular, is considered a promising dielectric material due to its high dielectric constant, atomically smooth surface, wide bandgap, and chemical inertness. nih.govresearchgate.net These properties make it an ideal insulating template for various 2D devices. nih.gov
In field-effect transistors (FETs), h-BN serves as an excellent gate dielectric. doaj.org For example, diamond FETs utilizing monocrystalline h-BN as a gate dielectric have demonstrated unprecedentedly high mobilities (>300 cm² V⁻¹ s⁻¹) at moderately high carrier densities. doaj.orgscispace.comaip.org This is attributed to the low density of charged impurities in h-BN, which mitigates the issue of trapped charges often found in amorphous gate dielectrics. doaj.orgscispace.com The integration of an h-BN dielectric layer in graphene FETs has also led to enhanced mobilities and current on-off ratios. nih.gov
Furthermore, the electrical properties of chemical vapor deposition (CVD) grown h-BN films, including a high breakdown field and low leakage current, confirm their suitability for gating applications in electronic devices. nih.gov The use of h-BN as an insulating layer can enhance breakdown voltage, reduce leakage current, and mitigate interfacial defects in devices like AlGaN metal-insulator-semiconductor (MIS) structures, advancing their use in high-power electronics. mdpi.com
Deep Ultraviolet (DUV) Light Emitters and Detectors
Hexagonal this compound is a promising material for deep ultraviolet (DUV) optoelectronic applications due to its wide bandgap (around 6 eV), high absorption coefficient, and excellent chemical and thermal stability. acs.orgrsc.orgresearchgate.net These properties make it suitable for fabricating DUV photodetectors and light-emitting diodes (LEDs). acs.orgeurekalert.org
Research has demonstrated high-performance DUV photodetectors based on few-layer h-BN. rsc.orgresearchgate.net These devices exhibit high on/off ratios under DUV illumination at wavelengths around 212 nm, with a cutoff wavelength near 225 nm. rsc.orgresearchgate.net The performance of these photodetectors can be further enhanced by leveraging localized surface plasmon resonance in aluminum nanoparticles, which significantly increases the illumination current. acs.orgacs.org
In the realm of light emission, h-BN is being explored as a key component in DUV LEDs. ttu.edusemiconductor-today.com Scientists have successfully fabricated DUV LEDs using h-BN that emit strong UV light. eurekalert.orgsci.newswileyindustrynews.com These devices often utilize a van der Waals heterostructure, such as graphene/h-BN/graphene, where a strong voltage induces tunneling to inject electrons and holes into the h-BN layer. eurekalert.orgsci.news This approach overcomes the challenges associated with the large bandgap of h-BN and offers a more efficient alternative to conventional aluminum gallium nitride (AlGaN)-based DUV LEDs, whose efficiency drops at shorter wavelengths. semiconductor-today.comsci.news Efficient DUV electroluminescence at the h-BN band edge emission of 215 nm has been reported. spiedigitallibrary.org
Single Photon Emitters and Quantum Light Sources
Hexagonal this compound has recently attracted significant attention as a host for single-photon emitters (SPEs), which are fundamental components for quantum information technologies. researching.cnmdpi.comarxiv.org These SPEs, associated with defects within the h-BN crystal lattice, are notable for their high brightness and exceptional optical stability at room temperature. researching.cn The wide bandgap of h-BN allows it to host these defects, or "color centers," which can act as quantum emitters. mdpi.com
The quantum emission from h-BN has been a subject of intense research, with studies focusing on the physical mechanisms and fabrication techniques to create high-quality SPEs. researching.cn While the precise nature of these defects is still under investigation, it is known that they can be created through methods like plasma treatment or electron beam irradiation. berkeley.eduacs.org These emitters can be found across a wide spectral range, from the ultraviolet to the visible spectrum. acs.org
A significant challenge has been the uncontrolled distribution of the emission wavelengths of these defects. researching.cn However, recent advancements have shown that it is possible to engineer these emitters. For example, researchers have demonstrated that by twisting the crystal interface of h-BN, UV color centers can be reliably activated to exceptional brightness and then controlled with an applied voltage. berkeley.edu The ability to generate SPEs in ultra-thin h-BN layers opens up possibilities for quantum sensing with nanometer-scale resolution. arxiv.org
Table 2: Properties of Single-Photon Emitters in Hexagonal this compound
| Property | Description | Significance | Reference |
| Operating Temperature | Bright and stable emission at room temperature. | Enables practical quantum devices without cryogenic cooling. | researching.cn |
| Brightness | High photon emission rates. | Crucial for high-speed quantum communication and computation. | researching.cn |
| Tunability | Emission can be controlled via external stimuli like voltage or strain. | Allows for the creation of on-demand and switchable quantum light sources. | berkeley.edu |
| Spectral Range | Emitters have been observed from UV to visible wavelengths. | Offers flexibility for different quantum applications and integration with various photonic platforms. | acs.org |
Development of Quantum Devices (e.g., Quantum Random Number Generators)
The unique properties of single-photon emitters in hexagonal this compound are paving the way for the development of various quantum devices. researching.cnmdpi.com The ability to generate single photons on demand is a cornerstone for applications in quantum computing, quantum communication, and quantum sensing. azonano.com
One promising application is in the development of quantum random number generators (QRNGs). True random numbers are essential for cryptography and secure communications, and the intrinsic randomness of quantum mechanics provides a perfect source. The detection of single photons from an h-BN emitter can be used to generate truly random bits, forming the basis of a QRNG.
Furthermore, the discovery of spin defects in h-BN, such as the negatively charged boron vacancy (V_B⁻), opens up possibilities for spin-based quantum applications. acs.orgazonano.com These defects could potentially be used as qubits, the fundamental unit of a quantum computer. While research in this area is still in its early stages, the ability to create and control these quantum states in a 2D material offers a scalable platform for future quantum information processing technologies. berkeley.eduazonano.com The integration of h-BN with photonic and plasmonic structures further enhances its potential for creating chip-scale quantum technologies. researching.cnacs.org
Tunneling Devices and Field Effect Transistors (FETs)
Hexagonal this compound's properties as an excellent insulator make it a key component in tunneling devices and advanced field-effect transistors (FETs). nih.gov Its large bandgap creates a significant energy barrier, which is ideal for fabricating tunneling barriers in various electronic devices. nih.gov
In the context of FETs, h-BN is widely used as a high-quality gate dielectric. doaj.orgaip.org Traditional silicon dioxide dielectrics can introduce scattering sites that limit carrier mobility in the transistor channel. nih.gov By contrast, the atomically flat and charge-free surface of h-BN significantly reduces this scattering, leading to substantial improvements in device performance. nih.govaip.org For instance, the use of monocrystalline h-BN as a gate dielectric in diamond FETs has resulted in exceptionally high carrier mobilities. doaj.orgscispace.com
Furthermore, van der Waals heterostructures incorporating h-BN are being used to create novel tunneling transistors. nih.gov In these devices, an atomically thin layer of h-BN acts as a tunnel barrier between two conductive layers, such as graphene. The flow of current through the device is controlled by quantum tunneling, a phenomenon that can be modulated by an applied gate voltage. This architecture allows for the creation of extremely low-power transistors and other novel electronic components. The development of DUV LEDs based on a graphene/h-BN/graphene heterostructure also relies on the principle of tunneling, where charge carriers are injected into the h-BN layer by applying a strong electric field. sci.news
High-Power Electronic Device Components
This compound (BN), particularly in its hexagonal (h-BN) and cubic (c-BN) forms, is a critical material in the advancement of high-power electronic devices. Its unique combination of high thermal conductivity, excellent electrical insulation, and superior thermal stability makes it an ideal candidate for components that must manage significant heat generation while maintaining electrical integrity. preciseceramic.comreinste.com
In high-power electronics, such as those found in electric vehicle inverters and industrial drives, efficient heat dissipation is paramount to ensure reliability and prevent component failure. preciseceramic.cominnovacera.com Hexagonal this compound is used as a thermal interface material (TIM) and as a substrate for circuit boards. preciseceramic.comreinste.com As a TIM, h-BN's high thermal conductivity facilitates the transfer of heat away from critical components like silicon carbide (SiC) power modules to heat sinks. preciseceramic.comsamaterials.co.uk Its electrical resistivity prevents short circuits, a crucial feature in densely packed electronic systems. preciseceramic.com
Research has focused on using BN as a dielectric layer in high-temperature capacitors. osti.gov Thin films of BN deposited via physical vapor deposition have shown stable capacitance at temperatures up to 200°C and high breakdown voltages, making them suitable for advanced SiC power electronics. osti.gov Furthermore, the development of c-BN offers even greater potential. With a higher bandgap than diamond and the ability to be doped for creating transistors, c-BN is being explored for next-generation high-power, high-frequency electronics. eepower.commdpi.com Its stability at high temperatures is enhanced by the formation of a protective oxide layer when exposed to oxygen. eepower.com The integration of atomically thin h-BN layers in AlGaN metal/insulator/semiconductor (MIS) devices has been shown to enhance breakdown voltage and reduce leakage current, mitigating defects and enabling better performance under high voltage conditions. mdpi.com
Table 1: Properties of this compound for High-Power Electronics
| Property | Value | Significance in High-Power Electronics | Source(s) |
| Thermal Conductivity (h-BN) | ~35 W/m·K (in-plane) | Efficiently spreads and dissipates heat from active components. | preciseceramic.com |
| Electrical Resistivity (h-BN) | >10¹³ Ω·cm | Prevents electrical leakage and short circuits, ensuring device safety and reliability. | preciseceramic.com |
| Dielectric Strength (h-BN) | >3.5 kV/mm | Withstands high electric fields without breaking down, crucial for high-voltage applications. | preciseceramic.com |
| Temperature Stability (h-BN) | Up to 900°C in air, 1800°C in inert gas | Maintains structural and electrical integrity in extreme operating environments. | preciseceramic.com |
| Wide Bandgap (h-BN) | ~5-6 eV | Ensures excellent electrical insulation. | reinste.com |
UV Sensors and Photonic Crystals
The wide bandgap of hexagonal this compound (h-BN), approximately 6 eV, makes it an excellent material for applications in deep ultraviolet (DUV) photonics. beilstein-journals.orgmdpi.com This property allows it to be transparent in the visible and infrared spectrums while being active in the DUV range, making it suitable for creating DUV light-emitting diodes (LEDs) and photodetectors (PDs). mdpi.compreciseceramic.com Research into h-BN-based photodetectors shows their potential for converting light signals into electrical currents with minimal interference due to h-BN's insulating nature. preciseceramic.com
In the field of nanophotonics, h-BN is being engineered into photonic crystals. beilstein-journals.orgmdpi.com Photonic crystals are structures that can control the flow of light, and h-BN's properties are advantageous for creating these devices. beilstein-journals.org Researchers have designed and fabricated photonic crystal cavities (PCCs) from h-BN to couple with quantum emitters. beilstein-journals.orgbohrium.com These emitters, hosted within the h-BN, are ultra-bright and stable at room temperature. beilstein-journals.org Creating cavities from the same material that hosts the emitter maximizes the overlap between the optical modes of the cavity and the emitters, which is essential for studying light-matter interactions and developing integrated quantum photonic systems. beilstein-journals.org
The development of one-dimensional nanobeam and two-dimensional suspended photonic crystal cavities made from h-BN has demonstrated high-quality (Q) factors, a measure of a resonator's efficiency. beilstein-journals.orgarxiv.org These advancements are promising for applications in integrated quantum photonics and cavity quantum electrodynamics. bohrium.comarxiv.org The high refractive index of h-BN also allows for the bending of light at sharp angles, which helps in designing compact and efficient photonic components like waveguides, lenses, and prisms. preciseceramic.com
This compound in Advanced Materials and Composites Research
Reinforcement Phases in Polymer Composites
This compound is increasingly used as a reinforcement filler to enhance the mechanical properties of polymer composites. researchgate.netnih.gov The integration of BN, particularly in the form of nanosheets (BNNS) or nanotubes (BNNTs), into polymer matrices like polylactic acid (PLA), polyvinylchloride (PVC), and polypropylene (B1209903) (PP) has shown significant improvements in strength and stiffness. researchgate.netresearchgate.netmdpi.com
Research has demonstrated that incorporating BN into a PLA matrix for 3D printing applications can substantially enhance its mechanical attributes. nih.govmdpi.com For instance, PLA composites with 5% and 10% weight of BN showed improved ultimate tensile strength compared to unreinforced PLA. mdpi.com The BN particles act as fillers that can carry a portion of the applied load, and their uniform dispersion within the polymer matrix is key to achieving these enhancements. mdpi.com
In another study, BNNT-reinforced carbon matrix composites showed a dramatic increase in mechanical properties. At a 5 wt% concentration of BNNTs, the flexural strength and modulus of the composite increased by 283.7% and 528.6%, respectively. mdpi.com This enhancement is attributed to the exceptional mechanical properties of BNNTs, including a high elastic modulus and tensile strength, and the formation of a strong interfacial bond between the nanotubes and the matrix, which facilitates effective load transfer. mdpi.com Similarly, the use of hydroxyl-functionalized h-BN nanosheets in a polymethyl methacrylate (B99206) (PMMA) matrix improved the ultimate tensile strength to ~26 MPa, compared to ~15 MPa for the base polymer. researchgate.net
Table 2: Enhancement of Mechanical Properties in BN-Polymer Composites
| Polymer Matrix | BN Reinforcement Type & Concentration | Property Enhancement | Source(s) |
| Carbon (from phenolic resin) | 5 wt% BNNTs | Flexural Strength: +283.7% (to 456.1 MPa), Flexural Modulus: +528.6% (to 127.6 GPa) | mdpi.com |
| Polyvinylchloride (PVC) | 0.2 wt% hBN Nanosheets | Young's Modulus: Reached 3 GPa, Ultimate Tensile Strength: Reached 240 MPa (with 450-500% strain) | researchgate.net |
| Polymethyl Methacrylate (PMMA) | 0.003 Vf Functionalized BNNSs | Ultimate Tensile Strength: Increased from ~15 MPa (neat) to ~26 MPa | researchgate.net |
Enhancing Mechanical Strength in Ceramic and Metal Composites
This compound serves as a crucial reinforcement material for enhancing the mechanical properties of both ceramic matrix composites (CMCs) and metal matrix composites (MMCs). nasa.govmatec-conferences.org In CMCs, BN is often used as an interphase coating on ceramic fibers, such as silicon carbide (SiC), within a SiC matrix. nasa.govaip.org This weak BN interface is critical for the composite's toughness, as it allows cracks in the matrix to be deflected around the fibers, preventing catastrophic failure that is typical of monolithic ceramics. nasa.govaip.org The performance and durability of these composites, especially in high-temperature, corrosive environments, depend heavily on the stability of the BN interphase. nasa.gov
In metal matrix composites, BN particulates are incorporated to improve hardness, strength, and wear resistance. matec-conferences.orge3s-conferences.orgjcmm.co.in For example, incorporating BN into an aluminum matrix using the Friction Stir Process (FSP) resulted in a 20.78% increase in tensile strength and a 34.44% increase in hardness. e3s-conferences.org The uniform dispersion of BN particles within the aluminum matrix enhances the load-bearing capacity and resistance to deformation. e3s-conferences.org
Similarly, research on nickel matrix composites has shown that adding h-BN and SiC can significantly improve mechanical properties. matec-conferences.org A composite of Nickel with 8 wt.% BN and 6 wt.% SiC achieved a maximum hardness of 420 HV. matec-conferences.org This improvement is attributed to the high hardness of the reinforcement particles and their uniform dispersion achieved through powder metallurgy techniques. matec-conferences.org
Table 3: Mechanical Property Improvements in BN-Reinforced Composites
| Matrix Material | BN Reinforcement | Processing Method | Resulting Improvement | Source(s) |
| Aluminum (AA 2024) | This compound (BN) | Friction Stir Process (FSP) | Tensile Strength: +20.78%, Hardness: +34.44% | e3s-conferences.org |
| Nickel (Ni) | 8 wt.% h-BN (with 6 wt.% SiC) | Powder Metallurgy | Hardness: Reached a maximum of 420 HV | matec-conferences.org |
| Aluminum (Al7079) | 8% BN | Stir Casting | Hardness: +24.4% | wjaets.com |
Thermal Management Materials and Heat Sinks in Electronic Packaging
The effective management of heat is a critical challenge in modern electronics, where devices are becoming smaller and more powerful, leading to higher heat generation. preciseceramic.comreinste.compreciseceramic.com this compound is a key material for thermal management solutions due to its high thermal conductivity combined with excellent electrical insulation. preciseceramic.comsaint-gobain.commomentivetech.com These properties make it ideal for use in heat sinks, thermal interface materials (TIMs), and as a filler in polymers for electronic packaging. innovacera.compreciseceramic.comazom.com
BN-based materials help dissipate heat away from sensitive electronic components, preventing overheating and improving reliability and service life. preciseceramic.commomentivetech.com As a filler in polymeric materials, BN outperforms other materials like fused silica (B1680970) and aluminum oxide in enhancing thermal conductivity. momentivetech.com BN-polymer composites can achieve thermal conductivity levels as high as 18.5 W/mK, making them suitable for lightweight and efficient heat sinks. azom.com
In printed circuit boards (PCBs), BN powders are used as fillers in the dielectric layers to improve thermal performance while maintaining low-loss dielectric properties. saint-gobain.com Hot-pressed BN is used directly in heat sinks where its ability to efficiently conduct heat away from components is crucial for the performance of high-powered electronics. azom.com Layered films of h-BN nanosheets have been shown to effectively enhance lateral heat spreading on substrates, which can significantly lower the operating temperature of devices. rsc.org
Insulating Coatings for Extreme Environments
This compound coatings are highly effective for protecting components in extreme environments due to their thermal stability, chemical inertness, electrical insulation, and lubricity. final-materials.comsupervacoils.com These coatings are entirely inorganic, typically composed of BN powder mixed with a high-temperature inorganic binder, and can be applied to materials like graphite, metals, and ceramics. azom.comadvancedtechnicalprod.com
BN coatings can withstand very high temperatures, remaining effective up to 800°C in air and up to 1950°C in an inert atmosphere. final-materials.com This makes them suitable for applications involving high-temperature lubrication and as a protective layer for tools and parts used in hot processes. final-materials.com A key feature of BN coatings is their non-wetting characteristic with most molten metals, salts, and slags. azom.com This property makes them excellent release agents in metal casting (e.g., aluminum, magnesium, zinc) and for coating moving parts that come into contact with molten metal. final-materials.comazom.com
The coatings provide excellent electrical insulation and are chemically stable, resisting corrosion from molten metals and light metal drosses. final-materials.comazom.com Different formulations of BN coatings are available, offering variations in hardness, adherence, and useful temperature range to suit specific applications, from general-purpose release agents to harder surfaces needed for coating moving parts. azom.comadvancedtechnicalprod.com
Oxidation and Corrosion-Resistant Coatings
Hexagonal this compound (h-BN) is emerging as a highly effective material for protecting metallic and other surfaces from high-temperature oxidation and corrosion. Its layered structure, chemical inertness, and high thermal stability make it a superior choice for creating protective coatings.
Ultrathin coatings of h-BN, sometimes only a few atomic layers thick, have been shown to be impervious to oxygen diffusion even at extreme temperatures. These coatings can protect metals like nickel up to 1,100°C in oxidizing environments. The mechanism behind this exceptional resistance lies in the unique properties of the h-BN lattice, which acts as a physical barrier preventing oxygen and other corrosive agents from reaching the substrate. The sp2-bonded structure of h-BN effectively blocks the diffusion of oxygen. Even at grain boundaries of the underlying metal, the h-BN monolayer can provide effective protection against oxidation.
In the realm of corrosion resistance, this compound nanosheets (BNNSs) are particularly noteworthy. When incorporated into organic resins, BNNSs significantly enhance the corrosion resistance, hydrophobicity, and crack mitigation properties of the coating. The nanosheets reduce the porosity of the coating and create a tortuous path for corrosive media, thereby enhancing protection. Unlike graphene, which can promote galvanic corrosion due to its conductivity, the dielectric nature of h-BN prevents the formation of galvanic cells with the underlying metal, making it a more suitable long-term protective coating. Research has demonstrated that h-BN coatings can effectively protect copper and steel from corrosion in saline environments. For instance, an h-BN coating on SS304 steel showed no significant change in corrosion potential or current after five weeks of immersion in a 3.5% NaCl solution.
| Substrate | Coating | Protection Type | Key Findings |
| Nickel | Ultrathin h-BN | High-Temperature Oxidation | Protection up to 1,100°C in oxidizing atmospheres. |
| Copper | h-BN monolayer | Oxidation Resistance | Prevents oxidation at elevated temperatures, even at grain boundaries. |
| Steel (SS304) | h-BN | Corrosion Resistance | Maintained protective properties after 5 weeks in 3.5% NaCl solution. |
| Graphite | BN Coating | Oxidation Resistance | 12 times higher oxidation resistance at 1200°C compared to uncoated graphite. |
Field Emission Materials
This compound nanomaterials, particularly this compound nanotubes (BNNTs), are being investigated for their potential in field emission applications due to their high mechanical strength, chemical inertness, and negative electron affinity. Field emission is the emission of electrons induced by an external electric field, and materials with low turn-on fields and high current densities are desirable for applications such as flat-panel displays and X-ray sources.
Research has shown that BNNT field emitters can achieve a turn-on electric field as low as 3.1 V/μm. However, the performance and stability of BNNT emitters can be influenced by structural degradation during operation. To enhance their emission properties, various strategies have been explored. For instance, coating carbon nanotubes with a single layer of this compound has been shown to substantially enhance the field emission current at higher voltages. This enhancement is attributed to the generation of hybridized states between the carbon nanotube tip and the this compound layer, which experience a lower tunneling barrier.
The structural integrity of the emitting material is crucial for stable and long-lasting performance. While some studies have reported a decrease in field emission properties over subsequent cycles due to structural degradation, the inherent robustness of this compound offers a significant advantage over materials like molybdenum that are prone to degradation in oxygen environments.
| Emitter Material | Turn-on Electric Field (V/μm) | Emission Current Density | Notes |
| BNNT Field Emitter | 3.1 | - | Decrease in turn-on field with increased gap distance. |
| Single BNNT | 325 | ~1 mA/cm² at 110 V | Performance reduced in subsequent cycles due to degradation. |
| BN-coated Carbon Nanotubes | - | Enhanced at higher voltages | Comparable to bare carbon nanotubes at lower voltages. |
This compound in Energy Technologies Research
Hydrogen Storage Materials
This compound-based materials are being actively researched as potential candidates for solid-state hydrogen storage, a critical technology for the advancement of a hydrogen-based economy. The unique electronic properties of the B-N bond, with its partial ionicity, make it more favorable for hydrogen adsorption compared to the purely covalent C-C bonds in graphene.
Both theoretical and experimental studies have explored various forms of this compound for hydrogen storage, including nanosheets, nanotubes, and porous structures. Theoretical calculations suggest that doping h-BN with metals or creating defects can significantly enhance its hydrogen storage capacity. For example, oxygen-doped BN nanosheets have a theoretical capacity to absorb up to six H2 molecules per 3x3 supercell.
Experimental results have demonstrated storage capacities ranging from 0.1 to 9.67 wt% at room temperature under increased pressure. Porous h-BN microsponges and microbelts have shown high and reversible H2 sorption capacities. The functionalization of h-BN to increase its surface area also plays a crucial role in its adsorption ability. For instance, a composite of PLLA and h-BN exhibited a hydrogen storage capacity of around 6.1 wt%.
| This compound Material | Storage Capacity (wt%) | Conditions | Key Findings |
| Oxygen-doped BN Nanosheets | 5.7 (theoretical) | 5 MPa, Room Temperature | Enhanced storage due to oxygen doping. |
| PLLA-h-BN Composite | ~6.1 | - | Functionalization enhances storage capacity. |
| Ni-h-BN Composite | 7.3 | - | Metal doping improves performance. |
| Bilayer h-BN/Graphene | 5.83 (theoretical) | - | Adsorption is modulated by van der Waals and electrostatic interactions. |
| Bilayer h-BN | up to 4 | - | Interlayer distance increases with H2 insertion. |
Proton Exchange Membranes (PEMs) for Fuel Cells
Hexagonal this compound is a promising material for proton exchange membranes (PEMs) in fuel cells due to its high proton conductivity and excellent chemical and thermal stability. PEMs are a key component of fuel cells, facilitating the transport of protons from the anode to the cathode while preventing the mixing of fuel and oxidant.
Research has demonstrated that atomically thin membranes made from h-BN can exhibit superior performance compared to traditional polymer-based membranes like Nafion. A fuel cell utilizing a trilayer AA'-stacked h-BN membrane showed a lower hydrogen permeation current density (2.69 mA/cm²) and a higher open-circuit voltage (0.958 V) compared to a cell with a Nafion membrane (3.7 mA/cm² and 0.942 V, respectively).
Furthermore, the h-BN based membrane demonstrated remarkable stability, maintaining its performance after 100 hours of accelerated stress testing at low humidity and high temperature, conditions under which the Nafion membrane's performance severely deteriorated. This stability is attributed to the h-BN membrane's ability to prevent gas crossover and suppress the formation of reactive radicals during operation. The incorporation of hydroxylated this compound into polymer membranes has also been shown to create continuous proton transfer channels, enhancing proton conductivity.
| Membrane Material | H2 Permeation Current Density (mA/cm²) | Open Circuit Voltage (V) | Stability |
| AA'-stacked Trilayer h-BN | 2.69 | 0.958 | Maintained performance after 100h stress test. |
| Single-layer h-BN | 10.08 | 0.894 | - |
| Nafion | 3.7 | 0.942 | Severely deteriorated performance after stress test. |
Components in Rechargeable Batteries (Electrolytes, Separators, Electrodes)
This compound nanomaterials are being explored for various components in rechargeable batteries, including electrolytes, separators, and electrodes, to enhance performance, safety, and stability.
As a component in electrolytes , h-BN nanoplatelets can be incorporated into gel electrolytes to create solid-state rechargeable lithium-ion batteries with high mechanical modulus.
In separators , this compound offers significant advantages due to its high thermal conductivity and electrical insulation. Separators coated with hexagonal this compound have been shown to improve the thermal stability of Li-ion batteries. This compound nanotube (BNNT)-based separators can prevent the formation of lithium dendrites on the anode, facilitate ion transfer, and reduce the shuttle effect in lithium-sulfur batteries. A BNNT-loaded polypropylene separator enabled a lithium-sulfur battery to achieve a specific capacity of 1429 mAh/g with stability over 200 cycles. These separators also exhibit excellent wettability with organic electrolytes, which improves lithium-ion conductivity.
For electrodes , this compound can be used to improve stability. While h-BN itself is an insulator, its composites and doped forms are being investigated. The mechanical strength and chemical stability of BN help mitigate the degradation of electrodes during charge-discharge cycles, leading to longer-lasting batteries.
| Battery Component | This compound Material | Function | Key Performance Improvement |
| Separator | BNNT-loaded Polypropylene | Prevents dendrite formation, facilitates ion transfer | Specific capacity of 1429 mAh/g in Li-S batteries, stable for over 200 cycles. |
| Separator | h-BN coated | Improves thermal stability | Enhanced cycling stability in Li-ion batteries. |
| Electrolyte | h-BN Nanoplatelets | Gel electrolyte component | High-modulus for solid-state batteries. |
| Anode | BN-coated Multi-Walled Carbon Nanotubes | Synergistic thermal stability | Improved electrochemical performance and operation at higher temperatures. |
Supercapacitors and Electrochemical Sensors
The unique properties of this compound, such as its porous structure, large surface area, and excellent thermal and chemical stability, make it a promising material for supercapacitors and electrochemical sensors.
In supercapacitors , which store energy via electrostatic charge accumulation, this compound-based materials are used as electrodes. Composites of this compound and graphene have shown high specific capacitance. For example, a this compound/reduced graphene oxide (BN/RGO) nanocomposite exhibited a specific capacitance of 140 F/g at a current density of 2 A/g and maintained excellent cyclic stability. Doping this compound can further enhance its electrochemical performance. An iron-doped this compound/polyaniline (Fe-BN/PANI) hybrid supercapacitor demonstrated a high capacitance of 721 F/g at 1 A/g and an energy density of 15.25 Wh/kg.
As electrochemical sensors , this compound nanomaterials offer high surface area and the ability to be functionalized for the detection of various analytes. While initially considered non-conductive, research is challenging this by utilizing defective or functionalized h-BN. For instance, a sensor based on hexagonal this compound nanosheets was developed for the detection of sodium azide, a hazardous explosive, with a detection limit in the nanomolar range. By creating composites with conductive materials like gold nanoparticles and molybdenum disulfide, the sensing performance can be significantly enhanced. Such sensors have been successfully used to detect pesticides like paraquat (B189505) in environmental samples.
| Application | This compound-based Material | Performance Metric | Value |
| Supercapacitor | BN/Reduced Graphene Oxide | Specific Capacitance | 140 F/g at 2 A/g |
| Supercapacitor | Fe-BN/PANI Hybrid | Specific Capacitance | 721 F/g at 1 A/g |
| Supercapacitor | Fe-BN/PANI Hybrid | Energy Density | 15.25 Wh/kg |
| Electrochemical Sensor | h-BN Nanosheets | Detection Limit (Sodium Azide) | 0.1 nM |
| Electrochemical Sensor | BN/MoS2/Au NP | Detection Limit (Paraquat) | 0.074 μM |
Energy Harvesting Devices (e.g., Piezoelectric Applications)
This compound, particularly in its hexagonal form (h-BN), is a significant material in the research and development of energy harvesting devices due to its piezoelectric properties. aps.orgd-nb.info The non-centrosymmetric crystal structure of monolayer h-BN allows it to generate an electrical charge in response to applied mechanical stress, a phenomenon that is being harnessed for self-powered nanodevices and sensors. aps.orgd-nb.infonih.govresearchgate.net
Research into flexible piezoelectric energy harvesters (f-PEH) has demonstrated the potential of two-dimensional (2D) h-BN nanoflakes (NFs). semanticscholar.orgacs.org In one study, a flexible device fabricated by transferring chemically exfoliated h-BN NFs onto an electrode-coated plastic substrate was capable of generating a piezoelectric voltage of approximately 9 V and a current of about 200 nA, resulting in an effective output power of around 0.3 μW. semanticscholar.orgacs.orgnih.govresearchgate.net A single h-BN nanoflake, when mechanically deformed, can produce an output of about 50 mV and 30 pA. semanticscholar.orgacs.orgnih.gov The piezoelectric voltage coefficient (g₁₁) for a single BN nanoflake has been experimentally determined to be 2.35 × 10⁻³ V·m·N⁻¹. semanticscholar.orgnih.govresearchgate.net
Hybrid nanogenerators that combine the piezoelectric properties of BN with the triboelectric effect are also being explored. A hybrid piezo/triboelectric nanogenerator (PTEG) was developed by incorporating BN nanosheets (BNNSs) into a polydimethylsiloxane (B3030410) (PDMS) polymer matrix. This composite device exhibited a significantly enhanced performance, delivering a current density of approximately 230 mA m⁻², an output voltage reaching 1870 V, and a maximum power density of about 103.7 W m⁻². researchgate.net This performance enhancement is attributed to the synergy between the piezoelectric effect of the BNNSs and the modified electronic properties of the composite material. researchgate.net Further research has also focused on enhancing the piezoelectric response of h-BN by doping it with elements like Aluminum (Al) or Gallium (Ga), which can create a material with a piezoelectric coefficient (d₃₃) comparable to commercially used materials like PVDF-TrFE. acs.org
Performance of this compound-Based Piezoelectric Devices
| Device Type | This compound Form | Output Voltage | Output Current / Density | Output Power / Density | Reference |
|---|---|---|---|---|---|
| Single Nanoflake | h-BN NF | ~50 mV | ~30 pA | N/A | semanticscholar.orgacs.org |
| Flexible Energy Harvester (f-PEH) | h-BN NFs Composite | ~9 V | ~200 nA | ~0.3 μW | semanticscholar.orgacs.orgnih.gov |
| Hybrid Nanogenerator (PTEG) | BNNS-PDMS Composite | ~1870 V | ~230 mA m⁻² | ~103.7 W m⁻² | researchgate.net |
This compound in Environmental and Separation Technologies Research
The unique properties of this compound, such as its high surface area, chemical inertness, and mechanical strength, make it a promising material for environmental and separation applications. bohrium.comkfupm.edu.sa
Membrane Fabrication for Gas Separation
This compound nanosheets (BNNSs) and nanotubes (BNNTs) are being actively researched for fabricating advanced gas separation membranes. Molecular dynamics simulations have shown that membranes made from BNNSs can be tailored for separating carbon dioxide (CO₂) and nitrogen (N₂). rsc.org The selectivity and permeability of these membranes can be controlled by creating pores of specific sizes and by functionalizing the pore edges. rsc.org For instance, non-functionalized pores tend to favor the permeation of N₂ over CO₂ based on a size-sieving mechanism. However, modifying the pore edges with fluoride (B91410) atoms can invert this selectivity, strongly favoring CO₂ transport. rsc.org
In the context of separating hydrocarbons, BN membranes decorated with reactive ionic liquids (RILs) have shown exceptional performance in ethylene/ethane (C₂H₄/C₂H₆) separation. These membranes achieve a very high C₂H₄ permeance of 138 GPU (Gas Permeation Unit) with a C₂H₄/C₂H₆ selectivity of 128, outperforming many state-of-the-art membranes. uwaterloo.ca For other gas pairs, theoretical calculations suggest that porous h-BN membranes could achieve an H₂/CH₄ selectivity greater than 10⁵ at room temperature, indicating high potential for hydrogen purification. researchgate.net Furthermore, studies comparing BNNT and carbon nanotube (CNT) membranes for CO₂ separation from flue gas have found that BNNTs exhibit higher CO₂ permeance and better selectivity. researchgate.netmdpi.comresearchgate.net
Research Findings on this compound Gas Separation Membranes
| BN Membrane Type | Gas Pair | Key Finding | Performance Metric | Reference |
|---|---|---|---|---|
| Modified BNNS (Simulation) | CO₂/N₂ | Selectivity is tunable via pore functionalization. Fluoride groups favor CO₂. | Inverted Selectivity | rsc.org |
| RIL-decorated BN | C₂H₄/C₂H₆ | High permeance and selectivity for ethylene. | Permeance: 138 GPU; Selectivity: 128 | uwaterloo.ca |
| Porous h-BN (Simulation) | H₂/CH₄ | Excellent theoretical selectivity for hydrogen. | Selectivity: >10⁵ | researchgate.net |
| BNNT Membrane | CO₂/N₂ | Higher permeance and selectivity for CO₂ compared to CNT membranes. | Qualitative Improvement | researchgate.netmdpi.com |
Water Filtration and Desalination Membranes
BN-based nanomaterials are extensively studied for water purification, spanning nanofiltration, reverse osmosis, and desalination. bohrium.comkfupm.edu.sa Membranes fabricated from 2D BN nanosheets have demonstrated high efficacy in removing contaminants. For example, nanofiltration membranes produced by the vacuum filtration of water-exfoliated BN nanosheets achieved retention values approaching 100% for various water-soluble dyes, including methyl orange, methylene (B1212753) blue, and Evans blue. mdpi.comresearchgate.netnih.gov
For desalination, molecular dynamics simulations have highlighted the potential of BN nanomaterials. A simulated membrane with a (5,5) BNNT embedded in silicon nitride showed 100% salt rejection. mdpi.com Similarly, a (7,7) BNNT demonstrated a remarkable water-to-sodium-ion selectivity ratio of 3071:1. mdpi.com Nanoporous BN membranes are predicted to have water permeability that is orders of magnitude higher than conventional membranes while maintaining effective salt rejection. biorxiv.org The atomic-level structure of these pores is critical; simulations show that nanoslits with zigzag B-edged or N-edged patterns are more effective at blocking ions than those with armchair edges, facilitating fast water transport while impeding salt passage. biorxiv.orgsci-hub.se The chemical inertness and thermal stability of BN also offer advantages in resisting and cleaning biofouling from the membrane surface. sci-hub.se
Electrodialysis Applications
While the ion-separating capabilities of this compound membranes are well-documented in the context of desalination and water filtration, their specific application in electrodialysis systems is an emerging area of research. Electrodialysis relies on ion-exchange membranes to separate ionic species from a solution under the influence of an electric field. The fundamental research into how BN nanoslits and nanotubes can selectively block or permit the passage of ions like Na⁺ provides a strong foundation for their potential use in electrodialysis membranes. mdpi.comsci-hub.se However, based on the reviewed literature, dedicated studies focusing on the fabrication and testing of BN-based membranes specifically for electrodialysis applications are limited, representing a prospective field for future investigation.
This compound in Emerging Specialized Research Fields
Neutron Shielding and Detection Technologies
This compound is a key material for neutron detection and shielding, primarily due to the high neutron capture cross-section of the boron-10 (B1234237) (¹⁰B) isotope. nih.govmdpi.comresearchgate.net Solid-state neutron detectors fabricated from h-BN are seen as a viable alternative to traditional ³He-based detectors, offering advantages such as lower operating voltage and being made from more readily available materials. mdpi.com
Research has demonstrated high-performance detectors using both natural boron (which contains about 20% ¹⁰B) and ¹⁰B-enriched h-BN. nih.gov Metal-semiconductor-metal (MSM) detectors fabricated with a 2.5-micrometer thick layer of ¹⁰B-enriched h-BN have shown a neutron sensitivity of 367% at zero bias, which increases to 1192% at an applied voltage of 200 V. nih.gov Recent advancements in growing thicker h-BN epilayers have led to detectors with efficiencies as high as 59% for thermal neutrons. mdpi.comresearchgate.netttu.edu Beyond thermal neutrons, research has also shown the feasibility of using BN detectors for fast neutron detection, with a 90 µm thick device achieving an efficiency of approximately 0.1%. researchgate.netttu.eduaip.org
For neutron shielding, composite materials are being developed. A composite of h-¹⁰BN and high-density polyethylene (B3416737) (HDPE) has been designed to effectively thermalize (slow down) and then capture neutrons. arxiv.orgaip.org Monte Carlo simulations indicate that an optimally structured h-¹⁰BN/HDPE composite can reduce the effective radiation dose by a factor of up to 72 compared to aluminum and a factor of 4 over pure HDPE, making it a highly effective shielding material for applications in nuclear power, healthcare, and space exploration. arxiv.orgaip.org
Performance of this compound-Based Neutron Detectors
| Detector Type | BN Enrichment | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| MSM Detector (0V Bias) | Natural BN | Sensitivity | 233% | nih.gov |
| MSM Detector (0V Bias) | ¹⁰B-Enriched | Sensitivity | 367% | nih.gov |
| MSM Detector (200V Bias) | ¹⁰B-Enriched | Sensitivity | 1192% | nih.gov |
| Thick Epilayer Detector | ¹⁰B-Enriched | Detection Efficiency (Thermal) | up to 59% | mdpi.comresearchgate.net |
| Thick Epilayer Detector | Natural BN | Detection Efficiency (Fast) | ~0.1% | ttu.eduaip.org |
High-Brightness Probes (HBPs) in Bioimaging Research
The quest for clearer and more detailed insights into cellular processes has driven the development of advanced fluorescent probes. High-Brightness Probes (HBPs) are a class of fluorescent markers designed to provide exceptionally strong and stable signals for bioimaging, overcoming the limitations of conventional fluorophores which often suffer from photobleaching and low signal-to-noise ratios. This compound (BN) nanostructures have emerged as a promising platform for constructing HBPs due to their unique optical and chemical properties. mit.eduaip.org
Research has focused on using specific forms of this compound, particularly this compound dots (BN dots), as nanoscale carriers for these probes. aip.orgmtu.edu Unlike fluorescent this compound quantum dots (BN QDs) whose fluorescence is often linked to defects and impurities, BN dots are characterized by a wide bandgap (around 6 eV) and an absence of inherent, noisy fluorescence. aip.orgaip.org This electrically insulating and optically transparent nature makes them ideal scaffolds. aip.orgmtu.edu When fluorescent dyes are attached to a BN dot, the dot acts as a spacer, preventing the fluorescence quenching that often occurs when dye molecules aggregate or interact with their environment. aip.orgmtu.edu This results in a probe that is significantly brighter and more stable than the dye alone. This approach allows for the construction of HBPs for sensitive applications like detecting specific gene sequences within cells. aip.orgaip.orgmtu.edu
Another avenue of research involves leveraging the intrinsic optical properties of defects within hexagonal this compound (h-BN). mit.edu H-BN nanoflakes can host ultra-bright and stable single-photon emitters, which are optically active defects in the material's crystal lattice. mit.eduresearchgate.net These emitters provide narrowband light emission across the visible and near-infrared spectrum at room temperature, making them suitable for high-contrast bioimaging and labeling. mit.edu The chemical inertness and non-cytotoxic nature of h-BN further enhance its suitability for applications within living cells. mit.edunih.gov
Functionalization of this compound nanostructures is a key step in their application as bio-probes. For instance, edge-hydroxylated this compound quantum dots (EH-BNQDs) have been developed to improve their stability and solubility in aqueous environments, which facilitates better interaction with and uptake by cells for bioimaging. rsc.org Similarly, hydroxyl-functionalized hexagonal this compound (hBN-OH) nanosheets have demonstrated utility in imaging cancer cells. researchgate.net
This compound Nanostructures in High-Brightness Probes for Bioimaging
| BN Nanostructure | Key Property/Mechanism | Application in Bioimaging | Reference |
|---|---|---|---|
| This compound Dots (BN dots) | Wide bandgap (~6 eV), non-fluorescent, electrically insulating. Acts as a carrier to prevent fluorescence quenching of attached dyes. | High-brightness probes for detecting gene sequences inside cells. | aip.orgaip.orgmtu.edu |
| Hexagonal this compound (h-BN) Nanoflakes | Host ultra-bright, stable single-photon emitters (defects) at room temperature. | Platform for bio-imaging and bio-labelling with multicolor emitters. | mit.eduresearchgate.net |
| Edge-Hydroxylated this compound Quantum Dots (EH-BNQDs) | Enhanced stability and solubility in aqueous solutions, good cell surface interaction. | Intracellular uptake for bio-imaging, demonstrating successful endocytosis in cancer cell lines. | rsc.org |
| Hydroxyl-functionalized Hexagonal this compound (hBN-OH) | Exhibits blue emission with a high quantum yield (~36%). | Used for imaging cells and in vitro detection of biomolecules. | researchgate.net |
Development of Extreme Environment Sensors
The exceptional thermal stability, chemical inertness, and wide bandgap of this compound make it a prime candidate for developing robust sensors capable of operating in extreme environments where conventional silicon-based devices fail. moatcity.comwikipedia.orgnih.gov Research has leveraged these properties to create sensors for high temperatures, harsh chemical conditions, and intense radiation fields. moatcity.comacs.org
High-Temperature and Gas Sensors: this compound's ability to withstand very high temperatures has led to its use in high-temperature sensors and protective coatings for components in rocket engines and gas turbines. moatcity.cominnovacera.com this compound nanosheets (BNNSs) have been a particular focus for gas sensing applications. mdpi.com Researchers have fabricated gas sensors using BNNSs functionalized with platinum nanoparticles as the active layer. mdpi.comresearchgate.net These sensors demonstrate high selectivity and sensitivity for detecting pollutant gases, even in high-humidity environments. mdpi.comresearchgate.net The sensing mechanism relies on changes in the electrical properties of the BNNS layer upon adsorption of gas molecules. mdpi.com The high thermal conductivity and stability of h-BN are crucial for consistent sensor operation in harsh settings. quantumzeitgeist.comrsc.org
Radiation Sensors: A significant area of research is the development of this compound-based radiation detectors, particularly for neutrons. The boron-10 (¹⁰B) isotope has a very large capture cross-section for thermal neutrons. eurekalert.org When ¹⁰B captures a neutron, it fissions into alpha particles and lithium ions, which can be detected electronically. Hexagonal this compound (h-BN) enriched with ¹⁰B is therefore an ideal material for solid-state neutron detectors. eurekalert.orggatech.edu Researchers have developed h-BN semiconductor detectors that achieve record-high thermal neutron detection efficiencies (over 50%), surpassing previous semiconductor-based technologies. eurekalert.orgosti.gov These detectors offer advantages over traditional helium-3 (B1234947) gas detectors, including higher efficiency, ruggedness, and the potential for compact, lightweight devices. eurekalert.org Recent work has also demonstrated the feasibility of using thick BN epilayers to detect fast neutrons, which are typically more challenging to detect, opening the possibility of a single material for sensing a broad spectrum of neutron energies. ttu.edu Furthermore, BN ceramics have shown excellent resistance to ionizing radiation, making them suitable for sensitive X-ray detection with improved operational stability even after exposure to a large dose of neutron radiation. acs.org
Other Harsh Environment Sensors: this compound is also being explored for other types of harsh-environment sensors. Boron carbon nitride (BCN), a hybrid of semi-metallic graphite and insulating h-BN, has been used to create metal-insulator-metal structures for UV detection in extreme conditions. optica.org Additionally, the incorporation of this compound nanosheets into flexible porous polyimide films has been shown to markedly improve the piezoelectric properties and thermal conductivity of the material, leading to the development of robust piezoelectric sensors with fast response times and outstanding durability for harsh environment applications. acs.org
Performance of this compound-Based Extreme Environment Sensors
| Sensor Type | BN Material Used | Target Environment / Analyte | Key Research Finding / Performance Metric | Reference |
|---|---|---|---|---|
| Neutron Detector | ¹⁰B-enriched hexagonal this compound (h-BN) | Thermal Neutrons | Record detection efficiency of 51.4% for a 43-micron thick layer. | eurekalert.org |
| Neutron Detector | ¹⁰B-enriched h-BN epilayer (90 µm thick) | Thermal and Fast Neutrons | Demonstrated detection of fast neutrons (1-9 MeV) with ~0.1% efficiency; thermal neutron efficiency of 50% for a 29 mm² device. | osti.govttu.edu |
| X-ray Detector | This compound ceramic | High-dose ionizing radiation (X-rays) | Maintained good charge transport properties and showed improved operational stability after large doses of neutron irradiation. | acs.org |
| Gas Sensor | Pt-functionalized this compound Nanosheets (BNNSs) | Pollutant gases (e.g., H₂) in high humidity | High selectivity and sensitivity in high humidity and high-temperature conditions. | mdpi.comresearchgate.net |
| UV Photodetector | Boron Carbon Nitride (BCN) | UV radiation in harsh conditions | UV photocurrent two orders of magnitude higher than dark current. | optica.org |
| UV Photodetector | This compound Nanosheets (BNNSs) | Deep UV radiation at high temperatures | Capable of stable operation at temperatures as high as 400 °C. | nih.gov |
| Piezoelectric Sensor | This compound Nanosheets (BNNSs) in polyimide film | Mechanical pressure in harsh environments | Excellent piezoelectric output (21.2 V), fast response (8 ms), and high durability (>9000 cycles). | acs.org |
Challenges and Future Research Directions in Boron Nitride Science
Challenges in Scalable and Cost-Effective Synthesis of High-Quality Boron Nitride Materials
The production of high-quality this compound, particularly in its two-dimensional form, hexagonal this compound (h-BN), on a large scale and at a low cost remains a primary obstacle. While various synthesis methods have been developed, each presents its own set of challenges that researchers are actively working to address.
A fundamental challenge in the synthesis of this compound is maintaining the precise 1:1 stoichiometric ratio of boron to nitrogen atoms. researchgate.netresearchgate.netnih.gov Deviations from this ideal stoichiometry can introduce defects that are detrimental to the material's electronic and optical properties. For instance, in plasma-enhanced chemical vapor deposition (PECVD), achieving a B/N atomic ratio of unity can be difficult due to plasma-induced inhomogeneities, which affect the incorporation of nitrogen and boron. arxiv.org Some synthesis techniques, like hot filament chemical vapor deposition (HFCVD) using borazine (B1220974) as a precursor, have shown success in producing stoichiometric BN nanostructures due to the inherent B-N bonding in the precursor molecule. researchgate.netosti.gov
The control of stacking order in multilayer h-BN is another significant hurdle. arxiv.org The relative orientation of successive layers profoundly influences the material's electronic, thermal, and mechanical properties. arxiv.org While the AA' stacking sequence is the most commonly synthesized, theoretical calculations have shown that other stacking orders, such as the AB (Bernal) stacking, have comparable or even lower energy and could exhibit different and potentially useful properties. arxiv.orgresearchgate.net Developing synthesis methods that can selectively produce a desired stacking order over large areas is a key area of future research. arxiv.orgarxiv.org A modified chemical vapor deposition (CVD) method has been reported to produce large flakes of almost pure AB-stacked h-BN, highlighting a promising direction. arxiv.org
The synthesis of large-area, continuous, and defect-free h-BN films is crucial for their integration into electronic and optoelectronic devices. researchgate.netnih.gov While chemical vapor deposition (CVD) is a promising method for growing scalable h-BN layers, the size of the resulting films is often limited by the size of the growth chamber, which hinders industrial-scale production. researchgate.netnih.gov Researchers are exploring methods to improve the utilization efficiency of growth chambers, such as stacking multiple copper foils with porous carbon fiber felt.
Furthermore, the transfer process required when growing h-BN on metallic catalyst foils can introduce wrinkles, tears, and contamination, degrading the quality of the film. researchgate.net To mitigate this, significant research is focused on the direct growth of h-BN on insulating or application-specific substrates. researchgate.net For instance, the direct growth of h-BN films on stainless steel has been demonstrated for corrosion protection applications. researchgate.net Similarly, methods for the direct, transfer-free growth of h-BN on silicon-based substrates are being developed for seamless integration with existing semiconductor technologies.
Impurities introduced during synthesis can significantly alter the properties of this compound and degrade its performance. Common impurities include elemental boron, boron oxides, and other boron-nitrogen compounds like amorphous or turbostratic BN. nih.govnih.govresearchgate.net These impurities can arise from unreacted precursors or side reactions during the synthesis process. nih.gov For example, in the synthesis of this compound nanotubes (BNNTs), this compound cages that encapsulate boron particles are a common byproduct that negatively impacts the quality of the nanotubes. azonano.com
Strategies to minimize these impurities are a major focus of research. This includes optimizing synthesis parameters to reduce the formation of byproducts and developing effective purification methods. nih.govazonano.com For instance, a method using phosphoric acid has been shown to effectively remove this compound cage impurities from BNNTs. azonano.com Another approach involves using aluminum nitride as the dielectric material in plasma-enhanced chemical vapor deposition (PECVD) to reduce oxygen contamination. arxiv.org
| Challenge | Description | Promising Research Directions |
|---|---|---|
| Stoichiometric Balance | Maintaining a precise 1:1 ratio of boron to nitrogen atoms. Deviations lead to performance-degrading defects. researchgate.netresearchgate.netnih.gov | Use of single-source precursors with inherent B-N bonds (e.g., borazine), precise control of gas flow rates in CVD. researchgate.netosti.gov |
| Stacking Order Control | Controlling the relative orientation of layers in multilayer h-BN to tailor material properties. arxiv.orgarxiv.org | Modified CVD techniques, selection of specific catalyst surfaces to guide stacking sequence. arxiv.org |
| Large-Area Growth | Producing continuous, uniform films over large substrates for industrial applications. researchgate.netnih.gov | Roll-to-roll CVD systems, optimizing growth chamber utilization, direct growth on target substrates. |
| Impurity Minimization | Preventing the incorporation of unwanted elements (e.g., oxygen, carbon) and phases (e.g., amorphous BN). nih.govnih.govresearchgate.net | High-purity precursors, in-situ monitoring of synthesis, development of effective post-synthesis purification techniques. arxiv.orgazonano.com |
Addressing Structural Defects and Their Impact on Performance
Structural defects, even at low concentrations, can significantly influence the electronic, optical, and thermal properties of this compound. ioffe.ruaip.org Understanding and controlling these defects is paramount for harnessing the full potential of BN-based materials. Common point defects include vacancies (missing boron or nitrogen atoms), antisite defects (a boron atom on a nitrogen site or vice versa), and substitutional impurities (e.g., carbon or oxygen atoms replacing boron or nitrogen). aip.org
Research has shown that defects can introduce energy levels within the wide bandgap of h-BN, which can be both detrimental and beneficial. ioffe.ruaip.org For example, vacancy-type defects can contribute to leakage currents in electronic devices. ioffe.ru On the other hand, specific point defects can act as single-photon emitters, which are of great interest for quantum information technologies. acs.org The type and concentration of defects are often a direct result of the synthesis method. ioffe.ru For instance, h-BN synthesized by CVD tends to have a higher concentration of defects compared to mechanically exfoliated h-BN. ioffe.ru
Future research will focus on developing techniques to precisely control the type and location of defects to engineer the properties of this compound for specific applications. This includes "defect engineering" to create desired functionalities, such as single-photon emission, while minimizing defects that degrade performance in other applications, like high-performance electronics. aip.org
| Defect Type | Description | Impact on Performance | Future Research Focus |
|---|---|---|---|
| Vacancies (VB, VN) | A missing boron or nitrogen atom from the lattice. aip.org | Can introduce mid-gap states, affecting electronic and optical properties; can act as charge traps. ioffe.ru | Controlled introduction for quantum emission; mitigation for electronic applications. acs.org |
| Antisite Defects (BN, NB) | A boron atom occupying a nitrogen site, or vice versa. aip.org | Can alter local electronic structure and introduce strain. | Understanding their formation thermodynamics and impact on device performance. |
| Substitutional Impurities (e.g., C, O) | A foreign atom replacing a boron or nitrogen atom. aip.org | Can dope (B7801613) the material, altering its electronic properties; can create color centers for quantum applications. acs.org | Controlled doping for tailored electronic and optical properties. acs.org |
| Stone-Wales Defect | A 90-degree rotation of a B-N bond, creating two five- and two seven-membered rings. acs.org | Can affect mechanical properties and electronic structure. acs.org | Investigating their role in plasticity and failure mechanisms. |
Strategies for Dispersion and Integration of this compound Nanostructures in Composites
The exceptional properties of this compound nanostructures, such as high thermal conductivity and electrical insulation, make them ideal fillers for enhancing the performance of polymer composites. researchgate.netnih.gov However, a major challenge lies in achieving a uniform dispersion of these nanostructures within the polymer matrix and ensuring strong interfacial adhesion. nih.govacs.org Poor dispersion can lead to agglomeration of the filler particles, which can be detrimental to the mechanical and thermal properties of the composite.
A variety of strategies are being explored to address this challenge. Surface modification of the BN nanostructures is a common approach to improve their compatibility with the polymer matrix. nih.gov This can involve covalent functionalization or non-covalent modification with surfactants or polymers. Another strategy is to construct three-dimensional networks of the BN fillers within the composite to create efficient pathways for heat dissipation. researchgate.net Techniques such as ice-templating and 3D printing are being investigated for this purpose. researchgate.net
Advancements in Transfer Processes for Thin Films to Target Substrates
For many applications, large-area h-BN films grown on catalytic metal foils must be transferred to a target substrate, such as silicon dioxide or a flexible polymer. nih.govnih.gov This transfer process is a critical step that can introduce defects, wrinkles, and residues, thereby compromising the quality and performance of the h-BN film. researchgate.net
Current transfer methods are broadly categorized as wet or dry transfer. Wet transfer typically involves spin-coating a polymer support layer (like PMMA) onto the h-BN/metal foil, etching away the metal, and then transferring the h-BN/polymer stack to the target substrate, followed by the removal of the polymer. While widely used, this method can leave behind polymer residues. Dry transfer methods, which avoid the use of liquids, are being developed to circumvent this issue.
A significant area of future research is the development of clean, reliable, and scalable transfer processes. This includes exploring new support materials that can be easily and cleanly removed, as well as developing automated transfer systems to improve reproducibility and throughput. The ultimate goal is to enable the seamless integration of high-quality, large-area h-BN films into a variety of device architectures.
Optimization of Functionalization Methods for Specific Applications
The inert nature of the this compound surface presents a significant hurdle for its widespread application. Consequently, the development and optimization of functionalization methods are crucial to tailor its properties for specific uses. Research in this area is focused on both covalent and non-covalent modification strategies, as well as advanced techniques like plasma functionalization.
Covalent functionalization involves the formation of strong chemical bonds between the BN surface and functional groups. This approach is critical for applications requiring robust and stable modifications. For instance, in the realm of biosensors, the surface of cubic this compound (cBN) films has been successfully functionalized with amino groups via a photochemical reaction with allylamine. acs.org This allows for the subsequent covalent bonding of DNA probes, demonstrating its potential for DNA biosensing. acs.org Similarly, reduction chemistry has been proposed as a promising strategy to enhance the chemical reactivity of BN nanotubes (BNNTs), enabling covalent alkylation. numberanalytics.com Theoretical calculations using density functional theory (DFT) have shown that reducing BNNTs (negatively charging them) can enhance their reactivity towards radicals like NH2 by a significant margin. numberanalytics.com
Non-covalent functionalization, on the other hand, relies on weaker interactions such as van der Waals forces and π-π stacking. mdpi.com This method is advantageous for applications where preserving the intrinsic electronic and structural properties of BN is paramount. Wrapping BNNTs with water-soluble polymers or biomolecules like DNA through non-covalent interactions has proven effective in achieving stable dispersions in aqueous media, a critical step for many biomedical applications. mdpi.com
Plasma functionalization has emerged as a versatile and solvent-free method for modifying BN surfaces. ggsceramic.comnih.gov Low-pressure radio-frequency (RF) glow discharge plasma can be used to introduce functional groups onto BNNTs. ggsceramic.com For example, ammonia (B1221849) plasma treatment can graft amino groups onto BNNTs, enhancing their hydrophilicity and dispersibility in water, which is beneficial for creating advanced composites. ggsceramic.comresearchgate.net This method offers a scalable and environmentally friendly alternative to traditional wet chemistry approaches. ggsceramic.com Furthermore, plasma treatment can be used to control the wettability of BN nanosheet films, creating superhydrophilic or hydrophobic surfaces by grafting hydroxyl groups, which has potential applications in microfluidics and biosensing. nih.gov
Acid treatment represents another important functionalization route, particularly for catalytic applications. Hexagonal this compound (h-BN) can be treated with acids to create hydroxylated sites, which are believed to be the active centers for its catalytic activity in partial oxidation reactions. rsc.org For instance, citric acid-modified this compound has been used as a support for AuPd nanocatalysts, significantly boosting hydrogen generation from formic acid dehydrogenation. tandfonline.com The modification with citric acid and the resulting amine groups were shown to control the particle size and electronic structure of the nanocatalysts, leading to enhanced catalytic activity. tandfonline.com
The table below summarizes various functionalization methods and their targeted applications.
| Functionalization Method | Functional Group/Molecule | Specific Application | Research Finding |
| Covalent Functionalization | Amino groups (via allylamine) | DNA Biosensing | Enables covalent bonding of DNA probes to cBN films. acs.org |
| Alkyl groups (via 1-bromohexane) | Composites | Reduction chemistry significantly improves the reactivity of BNNTs for alkylation. numberanalytics.com | |
| Non-covalent Functionalization | DNA, Polymers | Nanobiomedicine | Achieves stable aqueous dispersions of BNNTs without altering their pristine properties. mdpi.com |
| 1-pyrenebutyric acid | Epoxy Composites | Creates a stable aqueous dispersion of BN nanoparticles, leading to enhanced thermal conductivity in epoxy composites. azoquantum.com | |
| Plasma Functionalization | Amino groups (via ammonia plasma) | Composites | In-flight plasma functionalization provides a scalable and solvent-free method to improve BNNT dispersibility. ggsceramic.com |
| Hydroxyl groups | Microfluidics, Biosensing | Allows for tailoring the wettability of BN nanosheet films from superhydrophobic to superhydrophilic. nih.gov | |
| Acid Treatment | Hydroxylated sites | Catalysis | Creates active sites on h-BN for partial oxidation of hydrocarbons. rsc.org |
| Citric acid / Amine groups | Hydrogen Production | Enhances the catalytic activity of AuPd nanoparticles for formic acid dehydrogenation. tandfonline.com |
Exploration of Novel Hybrid Systems and Heterostructures for Enhanced Functionality
The combination of this compound with other materials to form hybrid systems and heterostructures is a rapidly growing area of research, aiming to create materials with synergistic or entirely new functionalities. These hybrid systems often exhibit enhanced properties compared to their individual components, opening doors for a wide range of applications, from electronics to environmental remediation.
A significant focus has been on the development of graphene/h-BN heterostructures . These can be either vertically stacked or laterally grown, and they are of great interest for next-generation electronics and optoelectronics. mdpi.comggsceramic.com In vertically stacked structures, h-BN serves as an ideal dielectric substrate for graphene, enhancing its electron mobility. mdpi.com Lateral heterostructures, which are continuous, one-atom-thick sheets containing both conductive graphene and insulating h-BN domains, are being explored for the fabrication of atomically thin integrated circuitry. ggsceramic.comnih.gov The ability to spatially control the synthesis of these lateral junctions is a crucial step towards this goal. ggsceramic.com Theoretical studies have also investigated the electronic properties of these interfaces, revealing that the bandgap can be tuned depending on the interface structure. nih.govnih.gov
This compound-based heterostructures are also showing great promise in photocatalysis . Due to its wide bandgap, pristine h-BN is only active under UV light. acs.org However, by combining it with visible-light-responsive photocatalysts, its application range can be significantly extended. acs.org For example, heterostructures of h-BN with materials like bismuth oxide (Bi₂O₃) have demonstrated enhanced photocatalytic activity for the degradation of pollutants under visible light. acs.org The improved performance is attributed to efficient charge transfer and separation at the interface of the two materials. acs.org Similarly, atomic-scale Mott-Schottky heterojunctions of carbon-doped h-BN and graphene have been shown to be effective metal-free photocatalysts for artificial photosynthesis. numberanalytics.com
The creation of hybrid systems with quantum dots (QDs) is another exciting avenue. Hybrid quantum dots made of this compound and nitrogen-doped graphene (Hyb-BNQD-NGQD) have been synthesized and used for the specific and sensitive electrochemical detection of lead ions. rsc.org Furthermore, hexagonal this compound quantum dots (h-BN QDs) themselves can act as nanozymes with peroxidase-like activity, enabling their use in colorimetric sensors for pathogen detection. mdpi.com Computational studies have also predicted the potential of BNQDs as optical sensors for the detection of toxic metals in drinking water. numberanalytics.com
Beyond these examples, researchers are exploring a variety of other hybrid systems. For instance, incorporating natural fibers like kenaf into h-BN/epoxy composites has been shown to dramatically increase the thermal conductivity of the material. bme.hu This synergistic effect, where the natural fibers help to create interconnected networks of h-BN, opens up possibilities for advanced thermal management materials. bme.hu Hybrid materials of this compound and polyarylene ether nitrile have also been fabricated, exhibiting excellent thermal resistance and enhanced thermal conductivity for high-temperature applications. optica.org
The table below provides an overview of some novel this compound hybrid systems and their enhanced functionalities.
| Hybrid System/Heterostructure | Component Materials | Enhanced Functionality | Application Area |
| Graphene/h-BN Heterostructures | Graphene, Hexagonal this compound | Tunable electronic properties, high carrier mobility | Nanoelectronics, Atomically thin circuitry mdpi.comggsceramic.com |
| Photocatalytic Heterostructures | This compound, Bismuth Oxide (Bi₂O₃) | Enhanced visible-light photocatalytic activity | Wastewater purification acs.org |
| Carbon-doped this compound, Graphene | Metal-free artificial photosynthesis | Solar energy conversion numberanalytics.com | |
| Hybrid Quantum Dots | This compound QDs, Nitrogen-doped Graphene QDs | Specific electrochemical sensing | Heavy metal detection rsc.org |
| Hexagonal this compound QDs | Peroxidase-like activity for colorimetric sensing | Pathogen detection mdpi.com | |
| Natural Fiber Composites | Hexagonal this compound, Kenaf Fiber | Significantly increased thermal conductivity | Thermal management materials bme.hu |
| Polymer Hybrids | This compound, Polyarylene Ether Nitrile | Excellent thermal resistance and conductivity | High-temperature applications optica.org |
| Piezoelectric Composites | This compound Nanosheets, Polyimide | Improved piezoelectric output and thermal conductivity | Harsh environment sensors mdpi.com |
Theoretical and Computational Advancements for Predictive Material Design
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in this compound research. These approaches allow for the prediction of material properties, the elucidation of reaction mechanisms, and the rational design of new BN-based materials for specific applications, often guiding and accelerating experimental efforts.
One of the key areas where computational modeling has made significant contributions is in understanding and predicting the effects of functionalization . DFT calculations have been used to study the adsorption of various molecules on BN surfaces, providing insights into the nature of the interaction (chemisorption vs. physisorption) and identifying preferred binding sites. mdpi.comnumberanalytics.com For example, DFT studies have shown that pyrrole (B145914) molecules have a strong chemical interaction with BNNTs, leading to a slight modification of their electronic properties and an increase in electrical conductivity. mdpi.com Such studies are crucial for designing effective functionalization strategies to improve the solubility and processability of BN nanomaterials. mdpi.com Furthermore, computational models have been employed to investigate the functionalization of BN nanoclusters with amino acids for applications in pesticide adsorption and drug delivery. acs.orgggsceramic.com
In the field of catalysis , computational screening has emerged as a powerful tool for discovering new and efficient BN-based catalysts. By calculating key parameters like adsorption energies and reaction barriers, researchers can predict the catalytic activity of different materials before they are synthesized in the lab. For instance, DFT calculations have been used to screen single-atom transition metals supported on BN nanosheets for the hydrogen evolution reaction (HER). nih.gov These studies have identified promising candidates that could exhibit excellent catalytic activity across a wide pH range. nih.gov Similarly, computational studies have explored defective BN as a support for double-atom catalysts for the electrochemical nitrogen reduction reaction (NRR), predicting that certain combinations of transition metals could be highly effective. rsc.org
Computational methods are also vital for understanding the fundamental electronic and optical properties of different this compound allotropes. First-principles calculations have been used to determine the band structures, equilibrium lattice constants, and optical spectra of hexagonal, cubic, and wurtzite BN, with results showing good agreement with experimental data. researchgate.net These theoretical insights are essential for the design of BN-based electronic and optoelectronic devices.
More recently, machine learning (ML) and artificial intelligence (AI) are being integrated with computational and experimental data to accelerate materials discovery and design. optica.orgnanografi.com For example, artificial neural networks (ANNs) have been trained on datasets generated by molecular dynamics simulations to accurately and rapidly predict the mechanical properties of BN nanosheets, such as Young's modulus. rsc.orgazoquantum.com This approach significantly reduces the computational cost compared to purely simulation-based methods. rsc.org ML models are also being used to understand the complex relationships between synthesis parameters and the resulting properties of BN materials, providing a more comprehensive understanding of growth mechanisms. optica.org
The table below highlights some key areas where theoretical and computational advancements are driving the predictive design of this compound materials.
| Research Area | Computational Method | Key Findings/Predictions | Impact on Material Design |
| Functionalization | Density Functional Theory (DFT) | Prediction of adsorption energies and sites for various molecules on BN surfaces. mdpi.comnumberanalytics.com | Rational design of functionalized BN for improved solubility, sensing, and drug delivery. acs.orgggsceramic.com |
| Catalysis | DFT-based computational screening | Identification of promising single-atom and double-atom catalysts on BN supports for HER and NRR. nih.govrsc.org | Accelerates the discovery of low-cost and high-efficiency BN-based electrocatalysts. |
| Electronic & Optical Properties | First-principles calculations | Accurate prediction of band structures and optical properties of different BN allotropes. researchgate.net | Guides the development of BN-based electronic and optoelectronic devices. |
| Mechanical Properties | Molecular Dynamics (MD) simulations, Artificial Neural Networks (ANN) | Rapid and accurate prediction of Young's modulus of BN nanosheets under various conditions. rsc.orgazoquantum.com | Enables efficient design of BN-based nano-electromechanical systems (NEMS) and nanocomposites. |
| Material Synthesis | Machine Learning (Gaussian Process) | Unraveling complex correlations between growth parameters and h-BN domain size. optica.org | Provides a systematic understanding of CVD growth for producing high-quality 2D materials. |
Q & A
Q. How to validate closed-form models for h-BN nanosheets against experimental data?
- Methodological Answer:
- Model Parameters: Fit bending/stretching constants to MD-derived stress-strain curves. For example, MD simulations show h-BN fracture strains of ~15% under uniaxial tension .
- Experimental Benchmark: Compare model predictions with AFM-measured Young’s modulus (e.g., 0.8 TPa for 3-layer h-BN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
